Isopropyl nicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6860. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propan-2-yl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSQDMWBSKNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060285 | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-60-6 | |
| Record name | Isopropyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl nicotinate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl nicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900M2HXF1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isopropyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopropyl nicotinate is a topical vasodilator primarily utilized for its ability to induce localized cutaneous erythema and increase microcirculation. Its mechanism of action is centered on the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor HCAR2. Upon topical application, this compound penetrates the epidermis and is hydrolyzed to its active form, nicotinic acid. Activation of GPR109A on epidermal cells, particularly keratinocytes and Langerhans cells, initiates the arachidonic acid cascade. This signaling pathway leads to the synthesis and release of various prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), through the action of cyclooxygenase (COX) enzymes. These prostaglandins then act on vascular smooth muscle to cause vasodilation, resulting in increased blood flow and the characteristic reddening of the skin. This response is significantly attenuated by COX inhibitors, confirming the central role of prostaglandin biosynthesis in its mechanism.
Core Mechanism of Action: From Receptor to Physiological Response
The vasodilatory effect of topically applied this compound is a well-defined process involving specific cellular receptors and enzymatic pathways. The primary molecular targets are nicotinic acid receptors and the subsequent inflammatory and vasodilatory pathways they trigger.[1]
GPR109A Receptor Activation
The principal target for this compound (following its hydrolysis to nicotinic acid) is the G protein-coupled receptor 109A (GPR109A) .[2][3][4][5] This receptor is a member of the Gi family of G-protein-coupled receptors.[6][7] In the skin, GPR109A is expressed on both keratinocytes and immune-related Langerhans cells.[5] The binding of nicotinic acid to GPR109A initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.
The Arachidonic Acid Cascade and Prostaglandin Synthesis
Activation of GPR109A is directly linked to the arachidonic acid cascade , a critical pathway for the generation of inflammatory and vasoactive lipid mediators.[8][9][10]
-
Phospholipase A2 Activation: The activated G-protein complex stimulates phospholipase A2 (PLA2).
-
Arachidonic Acid Release: PLA2 cleaves membrane phospholipids, releasing arachidonic acid into the cytoplasm.[8][10]
-
Cyclooxygenase (COX) Pathway: Arachidonic acid serves as a substrate for cyclooxygenase enzymes (both COX-1 and COX-2).[11][12] COX enzymes convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[8][9]
-
Prostaglandin Formation: PGH2 is then rapidly converted by specific terminal synthases into various biologically active prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[5][6][13]
Studies have shown that the early phase of the flushing reaction is dependent on COX-1 (likely from Langerhans cells), while the later, more sustained phase is mediated by COX-2 (from keratinocytes).[5]
Vasodilation and Cutaneous Erythema
The synthesized prostaglandins are released from the epidermal cells and act as paracrine signaling molecules. They bind to prostanoid receptors on the smooth muscle cells of dermal blood vessels. This binding event triggers smooth muscle relaxation, leading to vasodilation.[1][13] The resulting increase in local cutaneous blood flow manifests as erythema (redness and warming of the skin).[14] This entire process is independent of the nitric oxide (NO) pathway.[1][15]
Visualization of the Core Signaling Pathway
The following diagram illustrates the sequence of molecular events from the application of this compound to the final physiological response of vasodilation.
References
- 1. This compound | 553-60-6 | Benchchem [benchchem.com]
- 2. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Prostaglandin - Wikipedia [en.wikipedia.org]
- 14. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of Isopropyl nicotinate
An In-depth Technical Guide to the Synthesis of Isopropyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of interest in pharmaceutical and other industrial applications. The primary focus is on the widely utilized Fischer-Speier esterification method, detailing the reaction mechanism, experimental protocols, and purification techniques. Alternative synthetic approaches, including enzymatic methods, are also discussed. This document presents quantitative data in structured tables for comparative analysis and includes detailed experimental procedures. Visual diagrams generated using Graphviz are provided to illustrate the core reaction pathway and a typical experimental workflow, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.
Introduction
This compound (CAS 553-60-6), the isopropyl ester of nicotinic acid (Vitamin B3), is a significant compound due to its vasodilatory properties, making it a valuable active ingredient in topical pharmaceutical formulations for improving microcirculation.[1] Its synthesis is a key process for ensuring high purity and yield for these applications. The most prevalent and economically viable method for its preparation is the Fischer-Speier esterification of nicotinic acid with isopropanol.[1] This guide delves into the technical details of this and other synthetic routes.
Synthetic Methodologies
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and robust method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2] In the case of this compound, nicotinic acid is reacted with isopropanol.
Reaction Scheme:
The reaction is an equilibrium process. To drive the equilibrium towards the product (this compound), an excess of one of the reactants, typically the less expensive and more easily removable isopropanol, is used.[2] The removal of water as it is formed, for instance, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, can also effectively shift the equilibrium to the right.[3]
Catalysts:
Commonly used catalysts for this reaction are strong Brønsted acids such as:
Lewis acids like boron trifluoride (BF₃) can also be employed.[3]
Enzymatic Esterification
An alternative, "greener" approach involves the use of lipases as biocatalysts. This method offers milder reaction conditions and can lead to high product yields. For instance, Novozym® 435, a lipase from Candida antarctica, has been successfully used for the synthesis of nicotinamide derivatives, a related class of compounds.[5] This enzymatic approach avoids the use of strong acids and high temperatures.
Quantitative Data
The following table summarizes key quantitative data for this compound and its synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 553-60-6 | [1] |
| Boiling Point | 131 °C @ 27 Torr | [1] |
| Density | 1.066 g/mL at 25 °C | [6] |
| Reported Yield (Fischer Esterification) | Up to 99% | [7] |
Experimental Protocols
Fischer Esterification of Nicotinic Acid with Isopropanol
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Nicotinic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1.0 equivalent) and an excess of isopropanol (e.g., 5-10 equivalents). The isopropanol often serves as both reactant and solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for a specified period, typically 1-10 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the excess isopropanol can be removed using a rotary evaporator.
-
Work-up:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add diethyl ether to dissolve the ester.
-
Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted nicotinic acid.[4] Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and then with brine.[4]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (diethyl ether) by rotary evaporation.[4]
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.[7]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Characteristic peaks for the isopropyl group (a septet and a doublet) and the pyridine ring protons. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group. |
| IR (Neat) | A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), and bands characteristic of the aromatic pyridine ring. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 165, and characteristic fragmentation patterns. |
Visual Diagrams
Fischer Esterification Mechanism
References
- 1. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]
Isopropyl Nicotinate: A Comprehensive Physicochemical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of isopropyl nicotinate, alongside a detailed exploration of its synthesis and the signaling pathways implicated in its vasodilatory effects. The information is curated to support research and development activities, with a focus on data clarity and methodological detail.
Physicochemical Properties of this compound
This compound, the isopropyl ester of nicotinic acid, is a compound of interest for its vasodilatory properties, making it a valuable agent in topical formulations designed to enhance local blood flow. A thorough understanding of its physicochemical characteristics is paramount for formulation development, stability testing, and predicting its biological activity.
The key physicochemical properties of this compound are summarized in the table below, providing a consolidated view of data from various sources.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 553-60-6 |
| Appearance | Liquid |
| Boiling Point | 131 °C at 27 Torr[1], 224-227.1 °C at 760 mmHg[2][3] |
| Density | 1.061-1.073 g/cm³ at 25 °C[2][3] |
| Solubility | Soluble in ethanol and ether.[4] |
| pKa (Predicted) | 3.38 ± 0.10 |
| logP (Octanol-Water) | 1.6 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is typically achieved through the Fischer esterification of nicotinic acid with isopropanol, catalyzed by a strong acid.
Materials:
-
Nicotinic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid in an excess of isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion.
-
After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
A schematic representation of the synthesis workflow is provided below.
Determination of Physicochemical Properties
The following are generalized protocols for the experimental determination of the key physicochemical properties of a liquid compound like this compound.
Boiling Point Determination (Micro-method):
-
A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.
-
The setup is heated in a Thiele tube or a similar apparatus containing a high-boiling point liquid (e.g., mineral oil).
-
The temperature at which a continuous stream of bubbles emerges from the capillary tube and the liquid level inside the capillary is the same as the outside is recorded as the boiling point.
Density Determination:
-
A pycnometer (a small glass flask of known volume) is weighed empty.
-
It is then filled with the liquid, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.
Solubility Determination:
-
A known volume of a solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.
-
Small, known amounts of this compound are incrementally added and stirred until no more solute dissolves, and a saturated solution is formed.
-
The total amount of dissolved solute is used to calculate the solubility, typically expressed in g/100 mL or mol/L.
pKa Determination (Potentiometric Titration):
-
A solution of this compound in a suitable solvent (often a water-alcohol mixture) is prepared.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
-
The pH of the solution is monitored using a pH meter after each addition.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method):
-
A solution of this compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.
-
The concentration of this compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Signaling Pathways
The primary pharmacological effect of topical this compound is vasodilation, which is mediated by specific signaling pathways within the skin.
Vasodilatory Mechanism
Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid then activates nicotinic acid receptors (GPR109A) on Langerhans cells and keratinocytes. This activation stimulates the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on receptors on the vascular smooth muscle cells of dermal blood vessels, leading to their relaxation and subsequent vasodilation. This increased blood flow manifests as localized erythema. While the prostaglandin pathway is the dominant mechanism, local sensory nerves may also contribute to the overall vasodilatory response. The involvement of the nitric oxide (NO) pathway appears to be minimal in nicotinate-induced vasodilation.[4][5]
The signaling cascade is illustrated in the diagram below.
References
Isopropyl Nicotinate: A Technical Review of its Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a compound with significant vasodilatory properties that has garnered interest in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical and physical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and key biological assays are presented. Furthermore, this document illustrates the primary signaling pathway and synthetic workflow using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical and Physical Properties
This compound (CAS 553-60-6) is a derivative of nicotinic acid (vitamin B3).[1] It is also known by synonyms such as nicotinic acid isopropyl ester and 3-pyridinecarboxylic acid 1-methylethyl ester.[1][2] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 165.19 g/mol | [1][3][4] |
| Boiling Point | 224-226 °C at 760 mmHg | [5] |
| 131 °C at 27 Torr | [1] | |
| Specific Gravity | 1.061 - 1.067 @ 25.00 °C | [5] |
| Refractive Index | 1.498 - 1.504 @ 20.00 °C | [5] |
| Flash Point | 101.11 °C (214.00 °F) | [5] |
| logP (o/w) | 1.653 (estimated) | [5] |
| Water Solubility | Slightly soluble (3084 mg/L @ 25 °C, est.) | [5] |
| Solubility | Soluble in alcohol.[5] Soluble in methanol (122.19 g/L), ethanol (79.94 g/L), and n-propanol (80.98 g/L) at 20°C.[4] | |
| Appearance | Light, colorless, oily liquid. | [6] |
| Odor Profile | Fruity, Floral, Herbal.[4] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of nicotinic acid with isopropanol.[1] This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
Nicotinic Acid
-
Isopropanol (in excess)
-
Strong acid catalyst (e.g., Sulfuric acid or Hydrochloric acid)
-
Reflux apparatus
-
Distillation or crystallization equipment for purification
Procedure:
-
A mixture of nicotinic acid and an excess of isopropanol is prepared in a round-bottom flask.[1]
-
A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.[1]
-
The reaction mixture is heated under reflux to drive the esterification reaction towards completion.[1]
-
Upon completion of the reaction, the excess isopropanol is removed, typically by distillation.
-
The crude this compound is then purified. This can be achieved through distillation or crystallization to obtain the final product with high purity.[1]
Biological Activity and Mechanism of Action
The primary biological effect of this compound is its vasodilatory action, which leads to a temporary increase in cutaneous blood flow.[1] This property makes it a compound of interest for applications aimed at improving microcirculation and for use as a skin conditioning agent.[1][7]
Mechanism of Vasodilation
When applied topically, this compound penetrates the skin and is believed to induce vasodilation primarily through the release of prostaglandins.[1] Prostaglandins are local signaling molecules that cause the relaxation of vascular smooth muscle, resulting in increased blood flow to the area of application.[1] This mechanism is similar to that of other nicotinic acid esters, such as methyl nicotinate, where the inhibition of prostaglandin synthesis has been shown to suppress the vasodilatory response.[8]
References
- 1. This compound | 553-60-6 | Benchchem [benchchem.com]
- 2. This compound | CAS 553-60-6 | LGC Standards [lgcstandards.com]
- 3. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropyl nicotinate CAS 553-60-6 properties
An In-depth Technical Guide to Isopropyl Nicotinate (CAS 553-60-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS 553-60-6) is an ester of nicotinic acid (Vitamin B3) and isopropanol.[1] It is recognized for its vasodilatory properties and is utilized in various pharmaceutical and cosmetic formulations.[1][2] This document provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and safety profile. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to support research and development activities.
Chemical and Physical Properties
This compound is a liquid at room temperature, characterized by moderate lipophilicity.[1][3][4] Its properties make it a suitable candidate for topical applications, where it can penetrate the skin to exert its effects.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 553-60-6 | [5][6][7][8][9][10] |
| Molecular Formula | C₉H₁₁NO₂ | [1][4][9][11][12] |
| Molecular Weight | 165.19 g/mol | [1][4][5][11] |
| IUPAC Name | propan-2-yl pyridine-3-carboxylate | [4][11] |
| Synonyms | Nicotinic acid isopropyl ester, Nipyl, 3-Pyridinecarboxylic acid 1-methylethyl ester | [1][5][9][11] |
| Appearance | Liquid | [3][4] |
| Boiling Point | 227.1°C at 760 mmHg131°C at 27 Torr125-127°C | [1][3][4] |
| Density | 1.073 g/cm³1.066 g/mL at 25°C | [4][13][14] |
| Flash Point | 91.1°C (196°F)101.1°C (214°F) | [4][15] |
| Water Solubility | log10WS: -2.43 (mol/L) (Calculated) | [5] |
| Octanol/Water Partition Coefficient (logP) | 1.647 (Calculated) |[5] |
Spectroscopic Data
Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While specific spectral data are proprietary to various databases, the available types of spectra are summarized below.
Table 2: Summary of Available Spectroscopic Data
| Technique | Availability | Source(s) |
|---|---|---|
| 1H NMR | Data available from commercial sources | [11] |
| Infrared (IR) Spectrum | Data available from NIST and other sources | [9][11][12] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra available | [9][11][12] |
| UV-Vis Spectra | Data available from commercial sources |[11] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is the Fischer esterification of nicotinic acid with isopropanol.[1]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of this compound.
-
Reactants:
-
Nicotinic Acid
-
Isopropanol (used in excess to drive the reaction equilibrium)[1]
-
-
Catalyst:
-
A strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]
-
-
Procedure:
-
Combine nicotinic acid and an excess of isopropanol in a round-bottom flask.
-
Carefully add the acid catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.[1] The reaction is typically maintained at this temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
The product can be separated from the aqueous layer.
-
-
Purification:
-
The crude product is purified via distillation or crystallization to yield high-purity this compound.[1]
-
Caption: Fischer esterification workflow for this compound synthesis.
Hydrolysis
Understanding the hydrolysis of this compound is crucial for assessing its stability. The ester bond can be cleaved under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Refluxing with concentrated HCl (5–12 M) for 24–72 hours reverts the compound to nicotinic acid and isopropanol.[1]
-
Base-Catalyzed Hydrolysis: This reaction yields sodium nicotinate and isopropanol.[1]
Biological Activity and Mechanism of Action
This compound is primarily known for its vasodilatory effects when applied topically.[1] This action is key to its use in products aimed at increasing local blood flow.[1][16]
The primary mechanism involves the local release of prostaglandins, which act as signaling molecules that cause the relaxation of smooth muscle in blood vessel walls, leading to vasodilation.[1] This increased microcirculation can help in alleviating muscle and joint pain.[1] The compound's molecular targets include nicotinic acid receptors and other pathways involved in inflammation and vasodilation.[1]
Caption: Signaling pathway for this compound-induced vasodilation.
Applications in Research and Drug Development
The properties of this compound make it a compound of interest in several areas:
-
Transdermal Drug Delivery: Its lipophilicity can enhance the skin permeability of other active pharmaceutical ingredients (APIs), making it a valuable component in topical and transdermal formulations.[1]
-
Vasodilatory Agent: It is studied for its ability to improve microcirculation and has been investigated in models for lowering blood pressure.[1]
-
Prodrug Strategy: this compound can be used as a prodrug to improve the cellular uptake of therapeutic agents.[1]
-
Cosmetics and Personal Care: It functions as a skin conditioning agent.[2]
-
Flavoring Agent: It is also used in the food industry as a flavoring agent.[1][15]
Safety and Toxicology
This compound is classified as an irritant.[7][10][11] Appropriate safety precautions should be taken during handling. It is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[1][7]
Table 3: Toxicological and Safety Profile
| Hazard Type | Classification & Statement | Source(s) |
|---|---|---|
| GHS Classification | Skin Irritation: Category 2 (H315: Causes skin irritation)Eye Irritation: Category 2 (H319: Causes serious eye irritation)Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation) | [7][10][11] |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |
| Carcinogenicity | Not classified as a carcinogen by IARC or NTP. | [10] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [1][7] |
| Incompatibilities | Strong oxidizing agents. |[1][10] |
References
- 1. This compound | 553-60-6 | Benchchem [benchchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. unavera.de [unavera.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. chemos.de [chemos.de]
- 8. This compound | CAS 553-60-6 | LGC Standards [lgcstandards.com]
- 9. This compound [webbook.nist.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound | 553-60-6 [chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. This compound, 553-60-6 [thegoodscentscompany.com]
- 16. [this compound; a new synthetic revulsive agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropyl Nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isopropyl nicotinate, an ester of nicotinic acid. It details the compound's physicochemical properties, synthesis, and applications, with a focus on its vasodilatory mechanism of action. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and experimental workflows to support researchers and professionals in drug development.
Introduction
This compound, also known as nicotinic acid isopropyl ester, is a compound with applications in pharmaceuticals, cosmetics, and as a flavoring agent.[1] Its notable biological activity stems from its vasodilatory properties, which lead to increased blood flow in topical applications.[1] This guide delves into the core technical aspects of this compound, providing essential data and methodologies for scientific research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key quantitative data is summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | propan-2-yl pyridine-3-carboxylate[2] |
| Synonyms | Isopropyl 3-pyridinecarboxylate, Nicotinic acid, isopropyl ester, Nipyl[1][2][3][4][5] |
| CAS Number | 553-60-6[1][3][4][5][6] |
| Molecular Formula | C₉H₁₁NO₂[1][2][3][4][5][6] |
| Molecular Weight | 165.19 g/mol [1][2][3][6] |
| Canonical SMILES | CC(C)OC(=O)C1=CN=CC=C1[2] |
| InChI Key | VSRSQDMWBSKNSF-UHFFFAOYSA-N[1][2][4][5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Physical State | Liquid[2] | [2] |
| Boiling Point | 131°C at 27 Torr[1] | [1] |
| 227.1°C at 760 mmHg[2] | [2] | |
| Flash Point | 91.1°C[2] | [2] |
| Density | 1.073 g/cm³[2] | [2] |
| Solubility | Soluble in alcohol; slightly soluble in water.[7] | [7] |
| Purity | 96%[2] | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of nicotinic acid with isopropanol.[1] This reaction is typically catalyzed by a strong acid and carried out under reflux conditions to drive the reaction towards the formation of the ester.[1]
Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
Nicotinic acid
-
Isopropanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Distillation apparatus
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine nicotinic acid and an excess of isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Assemble the reflux apparatus and heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
References
- 1. This compound | 553-60-6 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound, 553-60-6 [thegoodscentscompany.com]
An In-Depth Technical Guide on the Vasodilatory Properties of Isopropyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols on isopropyl nicotinate is limited. Therefore, this guide is substantially based on the well-documented vasodilatory properties of closely related nicotinic acid esters, such as methyl nicotinate and nicotinic acid itself. The mechanisms and methodologies described are considered representative of the pharmacological class to which this compound belongs.
Executive Summary
This compound, an ester of nicotinic acid, is a topical vasodilator that induces localized cutaneous erythema (redness) and an increase in skin blood flow. This action is primarily mediated through a prostaglandin-dependent pathway initiated by the activation of the G-protein coupled receptor 109A (GPR109A) on epidermal Langerhans cells. Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid, which then triggers a signaling cascade resulting in the synthesis and release of vasodilatory prostaglandins, principally Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These prostaglandins subsequently act on receptors on the vascular smooth muscle of dermal blood vessels, causing relaxation and increased blood flow. A secondary contribution from local sensory nerves has been observed, while the nitric oxide pathway does not appear to play a significant role. The robust and reproducible nature of this response makes nicotinic acid esters valuable tools for studying microcirculation and evaluating the efficacy of anti-inflammatory agents.
Core Mechanism of Action
The vasodilatory effect of this compound is a well-defined process that begins with its percutaneous absorption and subsequent enzymatic hydrolysis to nicotinic acid within the skin.
Activation of Langerhans Cells and the GPR109A Receptor
Nicotinic acid, the active metabolite, binds to the GPR109A receptor, which is highly expressed on epidermal Langerhans cells.[1][2][3][4] This receptor-ligand interaction initiates a signaling cascade within the Langerhans cell.
The Arachidonic Acid Cascade and Prostaglandin Synthesis
Activation of GPR109A leads to an increase in intracellular calcium concentration ([Ca2+]).[1][2][5] This calcium influx activates phospholipase A2, which in turn liberates arachidonic acid from the cell membrane.[4] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to produce prostaglandin precursors.[6] This cascade culminates in the synthesis and release of PGD2 and PGE2.[1][2][4]
Prostaglandin-Mediated Vasodilation
The released PGD2 and PGE2 diffuse to the underlying dermal microvasculature. PGD2 primarily acts on the DP1 receptor, while PGE2 acts on EP2 and EP4 receptors on the vascular smooth muscle cells.[4] The activation of these receptors leads to smooth muscle relaxation, resulting in vasodilation and a localized increase in cutaneous blood flow.[4][7]
Role of Sensory Nerves and Nitric Oxide
Studies on methyl nicotinate have indicated that local sensory nerves contribute to the overall vasodilatory response.[6][8] However, the nitric oxide (NO) pathway does not seem to be significantly involved in the vasodilation induced by topical nicotinates.[6][8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Workflow for Assessing Vasodilation
Caption: Workflow for measuring cutaneous vasodilation.
Quantitative Data
The following tables summarize quantitative data from key studies investigating the effects of nicotinic acid esters on skin vasodilation. It is important to note that these studies were conducted with methyl nicotinate, but the results are expected to be comparable for this compound.
Table 1: Effect of Inhibitors on Methyl Nicotinate-Induced Perfusion Increase
| Inhibitor | Pathway Targeted | Perfusion Reduction (%) | Significance (p-value) | Reference |
| NSAID | Cyclooxygenase (Prostaglandin Synthesis) | 82% | < 0.01 | [8][9] |
| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01 | [8][9] |
| L-NMMA | Nitric Oxide Synthase | No significant effect | - | [8][9] |
Table 2: Time-Course of Methyl Nicotinate-Induced Vasodilation
| Parameter | Time | Reference |
| Onset of Vasodilation | ~5 minutes | [10] |
| Peak Response | 15 - 30 minutes | [10] |
| Duration of Response | < 2 hours | [10] |
Table 3: Dose-Dependent Release of Prostaglandin D2 by Methyl Nicotinate
| Methyl Nicotinate Concentration | Increase in PGD2 Levels (fold) | Increase in 9α,11β-PGF2 (PGD2 metabolite) Levels (fold) | Reference |
| 10⁻¹ M | 58 - 122 | 25 - 33 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of nicotinic acid ester-induced vasodilation. These protocols are based on studies using methyl nicotinate and can be adapted for this compound.
In Vivo Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry (LDF)
-
Objective: To non-invasively measure the change in cutaneous microvascular blood flow in response to topically applied this compound.
-
Subject Preparation:
-
Subjects should refrain from consuming caffeine, nicotine, and alcohol for at least 12 hours prior to the study.
-
Subjects should avoid taking any non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours before the experiment.
-
Allow the subject to acclimatize in a temperature-controlled room (22-24°C) for a minimum of 20-30 minutes to ensure stable peripheral blood flow.
-
-
Procedure:
-
Select a standardized test site, typically the volar forearm.
-
Record a baseline skin blood flow measurement for at least 5 minutes using an LDF probe.
-
Apply a defined volume (e.g., 20 µL) of the this compound solution to a specific area (e.g., a 1 cm² circular area).
-
Continuously record the LDF signal until the blood flow returns to the baseline level (typically up to 2 hours).
-
-
Data Analysis:
-
The primary outcome is the change in skin blood flow, often expressed in arbitrary Blood Perfusion Units (BPU).
-
Key parameters to be calculated include:
-
Peak vasodilation (maximum BPU).
-
Time to peak vasodilation.
-
Area under the curve (AUC) of the vasodilation response over time.
-
-
In Vitro Prostaglandin Release Assay from Skin Biopsies
-
Objective: To quantify the release of PGD2 and PGE2 from ex vivo skin tissue following exposure to this compound.
-
Materials:
-
Freshly obtained human or animal skin biopsies.
-
This compound solutions of varying concentrations.
-
Culture medium (e.g., DMEM).
-
ELISA kits for PGD2 and PGE2.
-
-
Procedure:
-
Prepare small sections of skin biopsies and place them in a multi-well plate containing culture medium.
-
Allow the biopsies to equilibrate for a defined period.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant (culture medium).
-
Measure the concentration of PGD2 and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each prostaglandin released per unit area or weight of the skin biopsy.
-
Compare the prostaglandin levels in the this compound-treated groups to the vehicle control group to determine the dose-dependent effect.
-
Conclusion
References
- 1. Quantitative evaluation of drug-induced erythema by using a tristimulus colour analyzer: experimental design and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Percutaneous penetration of methyl nicotinate from ointments using the laser Doppler technique: bioequivalence and enhancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [EXPERIMENTAL AND CLINICAL STUDIES WITH DI-ISOPROPYLAMINE NICOTINATE, A NEW VASODILATOR AGENT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wearable Laser Doppler Flowmetry Sensor: A Feasibility Study with Smoker and Non-Smoker Volunteers [mdpi.com]
- 9. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropyl Nicotinate Metabolic Stability: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a compound of interest in various fields, including pharmaceuticals and cosmetics, primarily for its vasodilatory properties. Understanding the metabolic stability of this molecule is paramount for predicting its pharmacokinetic profile, efficacy, and potential for systemic exposure. This technical guide provides a comprehensive overview of the metabolic stability of this compound, focusing on the core principles of its biotransformation, detailed experimental protocols for its assessment, and a summary of expected metabolic pathways.
The primary route of metabolism for this compound is anticipated to be hydrolysis of the ester bond, a reaction catalyzed by a class of enzymes known as carboxylesterases (CES). This conversion yields nicotinic acid and isopropanol. The rate of this hydrolysis is a critical determinant of the compound's biological activity and clearance from the body.
Core Concepts in this compound Metabolism
The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. For this compound, the key metabolic pathway is enzymatic hydrolysis.
The Role of Carboxylesterases (CES)
Carboxylesterases are a superfamily of enzymes predominantly found in the liver, plasma, intestine, and other tissues.[1][2] They are responsible for the hydrolysis of a wide variety of ester-containing drugs and xenobiotics.[1][2][3] In humans, the two major carboxylesterases involved in drug metabolism are hCE1 and hCE2.[2]
-
hCE1: Primarily located in the liver and has a significant role in the metabolism of many ester-containing drugs.[2]
-
hCE2: Abundantly expressed in the small intestine and also present in the liver, though at lower levels than hCE1.[2]
Given that this compound is an ester, it is highly probable that it serves as a substrate for these enzymes, undergoing rapid hydrolysis to nicotinic acid and isopropanol. Studies on other nicotinic acid esters have confirmed that they are indeed hydrolyzed by carboxylesterases, following Michaelis-Menten kinetics.[1]
Potential Involvement of Cytochrome P450 (CYP) Enzymes
While hydrolysis is the expected primary metabolic pathway, the involvement of cytochrome P450 (CYP) enzymes cannot be entirely ruled out without experimental data. CYPs are a major family of enzymes responsible for the oxidative metabolism of a vast array of compounds. For structurally related compounds like nicotine, CYP enzymes, particularly CYP2A6, play a crucial role in its metabolism.[4] However, for this compound, the ester linkage presents a readily available site for hydrolysis, which is generally a more rapid metabolic route than CYP-mediated oxidation. Therefore, the contribution of CYP enzymes to the overall metabolism of this compound is likely to be minor.
Metabolic Pathway of this compound
The anticipated metabolic pathway of this compound is a straightforward hydrolysis reaction.
Quantitative Data on Metabolic Stability
The following table outlines the key parameters used to quantify metabolic stability and the expected findings for this compound.
| Parameter | Description | Expected Value for this compound | Rationale |
| Half-life (t1/2) | The time required for the concentration of the parent compound to decrease by half. | Short | Ester-containing compounds are generally rapidly hydrolyzed by carboxylesterases. |
| Intrinsic Clearance (Clint) | The intrinsic ability of the liver (or other metabolic system) to metabolize a drug, independent of blood flow and other physiological factors. | High | Rapid enzymatic hydrolysis would lead to a high intrinsic clearance rate. |
Experimental Protocols for Assessing Metabolic Stability
To determine the metabolic stability of this compound, standard in vitro assays are employed. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a primary screen to assess the susceptibility of a compound to metabolism by Phase I enzymes, including carboxylesterases and cytochrome P450s.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in HLM.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized ester and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in the incubation buffer.
-
Incubation: In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, HLM, and this compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).
In Vitro Metabolic Stability in Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in suspended or plated human hepatocytes.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes according to the supplier's protocol. Determine cell viability and concentration.
-
Incubation: In a suitable culture plate, incubate the hepatocyte suspension with this compound at 37°C in a humidified incubator with 5% CO2.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent containing an internal standard.
-
Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cellular debris.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
Data Analysis:
-
Similar to the HLM assay, determine the elimination rate constant (k) from the plot of the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) (µL/min/106 cells) = (0.693 / t1/2) * (incubation volume / number of cells).
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal. Specific precursor-to-product ion transitions for both this compound and the internal standard would need to be optimized for maximum sensitivity and specificity.
Conclusion
The metabolic stability of this compound is predicted to be low, primarily driven by rapid hydrolysis via carboxylesterases in the liver and other tissues. This efficient conversion to nicotinic acid is central to its pharmacological action. While specific quantitative data for this compound is not widely published, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its metabolic fate. The use of in vitro systems like human liver microsomes and hepatocytes, coupled with sensitive analytical techniques such as LC-MS/MS, will enable the accurate determination of key metabolic parameters like half-life and intrinsic clearance. This information is critical for the rational design and development of formulations containing this compound and for understanding its pharmacokinetic behavior in vivo.
References
- 1. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for Isopropyl Nicotinate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, the isopropyl ester of nicotinic acid (niacin), is a topical vasodilator that induces a characteristic erythema (redness) and warming sensation upon application to the skin. This response is primarily attributed to the release of prostaglandins, making it a valuable compound for studying cutaneous biology, vasodilation mechanisms, and the efficacy of anti-inflammatory agents. These application notes provide a comprehensive overview of the key in vitro assays used to characterize the biological activity of this compound, complete with detailed experimental protocols and illustrative quantitative data.
Mechanism of Action Overview: Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases to its active form, nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor GPR109A (also known as HCA2) on epidermal cells, particularly Langerhans cells and keratinocytes. This activation initiates a signaling cascade that leads to the release of arachidonic acid from membrane phospholipids. The free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, with prostaglandin D2 (PGD2) being the primary mediator of the vasodilatory response.
Key In Vitro Assays
A panel of in vitro assays is essential to fully characterize the pharmacological profile of this compound. These assays investigate key events in its mechanism of action, from receptor activation to the downstream release of inflammatory mediators and the resulting cellular responses.
GPR109A Receptor Activation Assays
Activation of the GPR109A receptor by nicotinic acid, the active metabolite of this compound, is the initial step in its signaling cascade. This can be assessed through functional assays that measure downstream second messenger modulation.
-
Cyclic AMP (cAMP) Inhibition Assay: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
Calcium Mobilization Assay: GPR109A activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.
Arachidonic Acid Release Assay
The activation of GPR109A triggers the release of arachidonic acid from the cell membrane, a crucial step for prostaglandin synthesis. This can be quantified by pre-labeling cells with radioactive arachidonic acid.
Prostaglandin D2 (PGD2) Release Assay
The primary mediator of the vasodilatory effect of this compound is PGD2. Its release from cultured skin cells can be quantified using sensitive immunoassays.
In Vitro Skin Irritation Assay
As a topically applied agent that induces erythema, it is important to assess the irritation potential of this compound. This is commonly performed using reconstructed human epidermis (RhE) models, which provide a relevant in vitro system that mimics the human epidermis.
Data Presentation
Note on Quantitative Data: Specific in vitro quantitative data for this compound is limited in the publicly available literature. The following tables present illustrative data for the parent compound, nicotinic acid, and a related ester, methyl nicotinate, to provide context for expected potencies and responses. Researchers are encouraged to generate specific dose-response curves for this compound in their experimental systems.
Table 1: Illustrative GPR109A Activation by Nicotinic Acid
| Assay Type | Cell Line | Ligand | Parameter | Value | Reference |
| cAMP Inhibition | CHO-K1 expressing GPR109A | Nicotinic Acid | IC50 | ~1 µM | [1] |
| PGD2 Release | Human Langerhans Cells | Nicotinic Acid | EC50 | 1.2 ± 0.7 mM | [1][2] |
Table 2: Illustrative Prostaglandin D2 Release from Human Macrophages Induced by Nicotinic Acid
| Concentration of Nicotinic Acid | PGD2 Secretion (pg/mL) |
| 0.1 mM | ~100 |
| 0.3 mM | ~250 |
| 1.0 mM | ~600 |
| 3.0 mM | ~1000 |
| Data is estimated from graphical representations in the cited literature and serves for illustrative purposes.[3] |
Table 3: Illustrative In Vitro Skin Irritation of a Surfactant (SDS) using a Reconstructed Human Epidermis Model
| Test Substance | Concentration | Mean Tissue Viability (%) | Classification |
| Negative Control (PBS) | - | 100 | Non-Irritant |
| Sodium Dodecyl Sulfate (SDS) | 5% | < 50 | Irritant |
| Data based on OECD TG 439 protocols. Specific viability percentages for this compound are not available.[4][5] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Prostaglandin D2 (PGD2) Release Assay (ELISA)
Objective: To quantify the amount of PGD2 released from cultured cells following treatment with this compound.
Materials:
-
Human keratinocytes (e.g., HaCaT) or human macrophages
-
Cell culture medium and supplements
-
This compound
-
PGD2 ELISA Kit (commercially available from various suppliers)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed human keratinocytes or macrophages in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Starvation (Optional): Prior to treatment, you may replace the growth medium with a serum-free or low-serum medium for a few hours to reduce basal prostaglandin production.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control.
-
Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA Procedure: Perform the PGD2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a fixed amount of HRP-labeled PGD2 to compete with the PGD2 in the samples.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of PGD2 in each sample by comparing its absorbance to the standard curve. Plot the PGD2 concentration against the concentration of this compound to generate a dose-response curve.
Arachidonic Acid Release Assay
Objective: To measure the release of arachidonic acid from cell membranes upon stimulation with this compound.
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
Cell culture medium and supplements
-
[3H]-Arachidonic Acid
-
This compound
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Seeding and Labeling: Seed keratinocytes in 24-well plates. Once the cells reach approximately 80-90% confluency, add [3H]-Arachidonic Acid to the culture medium at a final concentration of approximately 0.1-0.5 µCi/mL. Incubate for 18-24 hours to allow for incorporation into the cell membranes.
-
Washing: After the labeling period, carefully wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [3H]-Arachidonic Acid.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA.
-
Cell Treatment: Add the prepared this compound solutions or vehicle control to the wells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 15, 30, 60 minutes).
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Quantification of Released Arachidonic Acid: Add an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Quantification of Cell-Associated Arachidonic Acid: Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial and measure the radioactivity.
-
Data Analysis: Calculate the percentage of arachidonic acid released for each condition using the following formula:
-
% Release = (CPM in Supernatant / (CPM in Supernatant + CPM in Cell Lysate)) x 100
-
Plot the % release against the concentration of this compound.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
Objective: To assess the skin irritation potential of this compound using a 3D human skin model. This protocol is based on the OECD Test Guideline 439.[6]
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™)
-
Assay medium provided by the RhE model manufacturer
-
This compound
-
Positive Control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative Control (e.g., PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Microplate reader
Protocol:
-
Tissue Equilibration: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.
-
Compound Application:
-
Apply the negative control (e.g., 25 µL of PBS) to the surface of at least three tissues.
-
Apply the positive control (e.g., 25 µL of 5% SDS) to the surface of at least three tissues.
-
Apply this compound (neat or in a suitable vehicle) to the surface of at least three tissues.
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.
-
Washing: After the exposure period, thoroughly wash the surface of each tissue with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to a new 6-well plate containing fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.
-
MTT Assay:
-
After the post-incubation period, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours.
-
After incubation, remove the tissues and place them in a new 24-well plate.
-
Add isopropanol to each well to extract the formazan precipitate.
-
Incubate with shaking for at least 2 hours at room temperature, protected from light.
-
-
Absorbance Measurement: Transfer an aliquot of the isopropanol extract to a 96-well plate and measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of viability for each tissue relative to the negative control:
-
% Viability = (OD of test substance / OD of negative control) x 100
-
-
Classify this compound based on the mean % viability:
-
If mean % viability ≤ 50%, the substance is classified as an irritant.
-
If mean % viability > 50%, the substance is classified as a non-irritant.
-
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on GPR109A activation, arachidonic acid and prostaglandin D2 release, and skin irritation potential, researchers can gain a comprehensive understanding of its mechanism of action and safety profile. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the provided protocols and illustrative data for related compounds offer a solid foundation for initiating these critical in vitro studies.
References
- 1. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects between electronic and cigarette smoke in human keratinocytes and epithelial lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropyl Nicotinate Animal Models for Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, an ester of nicotinic acid (niacin), is a topical vasodilator that induces localized cutaneous erythema and increased blood flow. Upon topical application, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid, the active compound. Nicotinic acid then triggers a signaling cascade primarily involving prostaglandins, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. This well-defined mechanism of action makes this compound and related nicotinic acid esters valuable tools for studying microcirculation, endothelial function, and the efficacy of anti-inflammatory agents in various animal models.
These application notes provide an overview of the signaling pathways, detailed experimental protocols for commonly used animal models, and a summary of quantitative data derived from studies on nicotinic acid-induced vasodilation, which serves as a strong proxy for the effects of this compound.
Signaling Pathway of this compound-Induced Vasodilation
Upon topical application and subsequent hydrolysis to nicotinic acid, the primary mechanism of vasodilation is initiated through the activation of the G-protein coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[1] This activation stimulates the arachidonic acid cascade, leading to the synthesis and release of prostaglandin D2 (PGD2).[2][3] PGD2 then acts on prostanoid receptors (specifically the DP1 receptor) on vascular smooth muscle cells in the dermis, causing relaxation and vasodilation.[2][3] A secondary pathway involving local sensory nerves also contributes to the overall vasodilatory response.[4] Studies have shown that the nitric oxide (NO) pathway does not play a significant role in vasodilation induced by nicotinic acid esters.[4]
Animal Models and Experimental Protocols
Several animal models are suitable for studying cutaneous vasodilation induced by topical agents like this compound. The choice of model depends on the specific research question, available equipment, and desired endpoints.
Mouse Ear Vasodilation Model
The mouse ear is a well-established site for studying cutaneous microcirculation due to its thinness and rich vasculature. This model is particularly useful for quantifying changes in blood flow using non-invasive techniques.[2][5]
Experimental Protocol:
-
Animal Model: Adult male C57BL/6 mice are commonly used.[2]
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., pentobarbital, 60 mg/kg, intraperitoneally).[5]
-
Baseline Measurement: Acclimatize the anesthetized mouse in a temperature-controlled environment (e.g., 30°C) for 10-15 minutes to stabilize baseline blood flow. Measure baseline cutaneous blood flow on the ventral side of the ear using a laser Doppler flowmetry (LDF) or laser Doppler perfusion imaging (LDPI) system for at least 5 minutes.[2][5]
-
Topical Application: Prepare solutions of this compound in a suitable vehicle (e.g., ethanol, propylene glycol, or an aqueous solution with a solubilizing agent). Apply a defined volume (e.g., 10-20 µL) of the this compound solution or vehicle control to a specific area of the ear.
-
Blood Flow Measurement: Continuously record the blood flow for a predefined period (e.g., 30-60 minutes) to capture the peak response and subsequent return to baseline.
-
Data Analysis: Express the change in blood flow as a percentage increase from baseline or as absolute perfusion units. Key parameters to analyze include peak vasodilation, time to peak, and the area under the curve (AUC).
Rabbit Ear Model for Cutaneous Blood Flow
The rabbit ear offers a larger surface area for topical application and is a classic model for studying cutaneous circulation.[6]
Experimental Protocol:
-
Animal Model: New Zealand white rabbits are a suitable choice.
-
Anesthesia/Restraint: Depending on the experimental design, rabbits can be lightly sedated or restrained in a comfortable position to minimize stress.
-
Site Preparation: Shave a small area on the ventral side of the ear to ensure direct contact of the LDF probe and the topical formulation with the skin.
-
Baseline Measurement: Secure an LDF probe to the prepared area and record baseline blood flow until a stable signal is obtained.
-
Topical Application: Apply a known amount of the this compound formulation to the measurement site.
-
Blood Flow Monitoring: Record the change in blood flow over time.
-
Data Analysis: Similar to the mouse model, analyze the data for peak vasodilation, time to peak, and duration of the effect.
Hamster Cheek Pouch Model
The hamster cheek pouch is a unique model that allows for intravital microscopy of the microcirculation.[7][8] This model is particularly useful for visualizing and quantifying changes in vessel diameter directly.
Experimental Protocol:
-
Animal Model: Golden Syrian hamsters are typically used.[7]
-
Anesthesia: Anesthetize the hamster and gently evert the cheek pouch, securing it to a specialized stage for microscopic observation.
-
Superfusion: Continuously superfuse the cheek pouch with a warmed, buffered physiological salt solution.
-
Baseline Imaging: Using an intravital microscope, identify and record baseline images and diameters of arterioles and venules.
-
Topical Application: Apply the this compound solution directly to the superfusion solution or topically to a specific area of the cheek pouch.
-
Image Acquisition: Capture images at regular intervals to measure changes in vessel diameter.
-
Data Analysis: Quantify the percentage change in vessel diameter from baseline.
Quantitative Data Summary
Direct quantitative data for this compound in animal models is limited in the public domain. However, data from studies using nicotinic acid (the active metabolite) in mice provide valuable insights into the expected dose-response and magnitude of vasodilation.
Table 1: Dose-Dependent Vasodilation Induced by Nicotinic Acid in the Mouse Ear [2]
| Nicotinic Acid Dose (mg/kg, s.c.) | Peak Perfusion Increase (%) |
| 0.5 | ~50 |
| 1.0 | ~150 |
| 2.5 | ~250 |
| 5.0 | ~300 |
Data is approximated from graphical representations in the cited literature and represents the mean response.
Table 2: Effect of TRPV1 Channel Antagonist on Niacin-Induced Vasodilation in Mice [5]
| Treatment Group | Peak Blood Flow Change (%) |
| Niacin (30 mg/kg, i.p.) | 125 ± 13 |
| Niacin + AMG9810 (TRPV1 Antagonist) | 22 ± 7 |
Data represents the mean ± SEM.[5]
Conclusion
Animal models, particularly the mouse ear vasodilation model, provide robust and reproducible systems for investigating the vasodilatory effects of topically applied this compound. By leveraging the understanding of the underlying signaling pathways and employing non-invasive measurement techniques like laser Doppler flowmetry, researchers can effectively quantify the pharmacological activity of this compound and related compounds. The provided protocols and data serve as a foundational guide for designing and executing preclinical studies in the field of dermatology and vascular biology.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a new rabbit ear model for the longitudinal study of digital pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Vascular reflex in microcirculation of hamster cheek pouch model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Hamster Cheek Pouch Preparation as a Model for Studies of Macromolecular Permeability of the Microvasculature | Upsala Journal of Medical Sciences [ujms.net]
Application Notes and Protocols for Isopropyl Nicotinate Transdermal Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a topical agent known for its potent rubefacient and vasodilatory effects. Upon application, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid, which stimulates the local release of prostaglandins, leading to increased cutaneous blood flow. This mechanism makes it a valuable compound for therapeutic applications requiring localized vasodilation and a useful tool for studying skin barrier function and the efficacy of transdermal formulations.
The successful transdermal delivery of this compound hinges on overcoming the barrier properties of the stratum corneum. Formulation strategies, such as microemulsions, are often employed to enhance the solubility and permeation of active ingredients.[1] This document provides detailed protocols for developing and evaluating this compound formulations, focusing on microemulsion systems, in vitro skin permeation testing, and in vivo pharmacodynamic assessment.
Section 1: Formulation Development of Microemulsions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance the transdermal delivery of drugs by increasing their solubility and partitioning into the skin.[1] Isopropyl myristate (IPM) is a common oil phase for such formulations due to its excellent solubilizing capacity and skin penetration-enhancing properties.[2][3]
Protocol 1: Microemulsion Formulation via Titration
This protocol outlines the construction of a pseudoternary phase diagram to identify stable microemulsion regions.
Objective: To determine the concentration ranges of oil, surfactant/co-surfactant (Sₘᵢₓ), and water that form a stable microemulsion.
Materials:
-
Oil Phase: Isopropyl myristate (IPM)
-
Surfactant: Tween 80, Labrasol
-
Co-surfactant: Isopropyl alcohol, Peceol
-
Aqueous Phase: Purified water
-
Active Pharmaceutical Ingredient (API): this compound
Procedure:
-
Prepare Surfactant Mixture (Sₘᵢₓ): Prepare various mixtures of surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). A 4:1 (w/w) mixture of Labrasol and Peceol has been shown to be effective for nicotinic acid prodrugs.[2][3]
-
Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (IPM) at different weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
Aqueous Titration: Titrate each oil/Sₘᵢₓ mixture dropwise with purified water under constant, gentle magnetic stirring at room temperature.[1]
-
Observation: Observe the mixture for clarity and transparency after each addition. The endpoint of the titration is the formation of a clear, single-phase, and low-viscosity solution, indicating a microemulsion.
-
Construct Phase Diagram: Record the percentages (w/w) of oil, Sₘᵢₓ, and water for each clear point. Plot these points on a ternary phase diagram to delineate the microemulsion existence region.
-
API Incorporation: Select a formulation from within the stable microemulsion region. Dissolve the desired amount of this compound into the oil phase before preparing the final microemulsion.
Table 1: Representative Components for Topical Microemulsion Formulations This table provides examples of excipients commonly used in the development of microemulsions for dermal and transdermal delivery.[1][2][4][5]
| Component | Example Excipients | Purpose |
| Oil Phase | Isopropyl myristate (IPM), Oleic acid, Paraffin oil | Solubilize the lipophilic drug; may act as a penetration enhancer. |
| Surfactant | Tween 80, Labrasol, Brij 97 | Reduces interfacial tension between oil and water phases to form droplets. |
| Co-surfactant | Isopropyl alcohol, Peceol, Sorbitol | Increases the flexibility of the surfactant film, enhancing stability. |
| Aqueous Phase | Purified Water, Phosphate-Buffered Saline (PBS) | Forms the continuous or dispersed phase of the microemulsion. |
Section 2: In Vitro Skin Permeation Studies
The Franz diffusion cell is the gold standard apparatus for in vitro testing of drug release and permeation from topical and transdermal formulations.[6][7] This assay quantifies the rate at which an active ingredient permeates through a skin membrane.
Protocol 2: In Vitro Skin Permeation Assay Using Franz Diffusion Cells
Objective: To measure the flux, permeability coefficient, and lag time of this compound from a formulation across an excised skin membrane.
Apparatus and Materials:
-
Vertical Franz diffusion cells[7]
-
Excised skin membrane (e.g., human abdominoplasty skin, porcine ear skin)[8][9]
-
Dermatome
-
Receptor solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis[3][10]
-
Water bath with circulator and magnetic stirrer manifold
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Remove subcutaneous fat and dermis to a uniform thickness (typically 200-500 µm) using a dermatome. Cut the dermatomed skin into sections to fit the Franz cells.[10]
-
Cell Assembly: Mount a skin section between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor side. Clamp the assembly to prevent leaks.
-
Equilibration: Fill the receptor compartment with pre-warmed (32°C or 37°C), de-gassed receptor solution.[11] Place a magnetic stir bar in the receptor chamber and allow the system to equilibrate for at least 30 minutes. Ensure no air bubbles are trapped beneath the skin.[12]
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of this compound and its metabolite, nicotinic acid, in the collected samples using a validated HPLC method.[13]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot this value against time.
Table 2: Key In Vitro Permeation Parameters and Representative Data The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount vs. time plot. The lag time (t_lag) is the x-intercept of this linear portion, and the permeability coefficient (Kp) is calculated as Jss divided by the initial drug concentration in the donor formulation. Data shown are hypothetical examples based on typical values for nicotinates.[14][15]
| Formulation | Lag Time (t_lag) (h) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| Control (Aqueous Solution) | 2.5 ± 0.4 | 15.2 ± 2.1 | 3.04 |
| Microemulsion F1 | 1.8 ± 0.3 | 45.7 ± 5.5 | 9.14 |
| Microemulsion F2 | 1.5 ± 0.2 | 62.3 ± 6.8 | 12.46 |
Section 3: In Vivo Assessment of Pharmacodynamic Response
The primary pharmacodynamic effect of topical this compound is vasodilation, which manifests as visible erythema (redness) and can be quantified non-invasively.
Protocol 3: Quantifying Cutaneous Vasodilation
Objective: To measure and compare the vasodilatory response induced by different this compound formulations on human skin.
Apparatus and Materials:
-
Laser Doppler Flowmeter or Laser Speckle Contrast Imager[16][17][18]
-
Chromameter (to measure skin color/redness)[19]
-
Applicator chambers
-
Test formulations and vehicle control
Procedure:
-
Subject Acclimatization: Subjects rest in a temperature- and humidity-controlled room for at least 20-30 minutes to allow skin blood flow to stabilize.[17]
-
Site Demarcation: Mark several test sites on the volar forearm of the subject.
-
Baseline Measurement: Measure baseline skin blood flow (perfusion units) and/or skin color (a* value, indicating redness) at each test site.[19]
-
Formulation Application: Apply a standardized amount of each test formulation and the control vehicle to the demarcated sites.
-
Time-Course Measurement: Measure blood flow and/or skin redness at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-120 minutes).[16][18]
-
Data Analysis: Calculate the change from baseline for each parameter at each time point. The Area Under the Curve (AUC) of the response vs. time plot can be used as a measure of the total pharmacodynamic effect.[19]
Table 3: Representative In Vivo Pharmacodynamic Data This table illustrates how to present the change in skin redness (Δa*) and the total response (AUC) after applying different formulations. Data are hypothetical.
| Formulation | Peak Δa* (Change in Redness) | Time to Peak (min) | AUC₀₋₁₂₀ (a* units · min) |
| Vehicle Control | 0.5 ± 0.2 | - | 35 ± 15 |
| Control (Aqueous Solution) | 8.2 ± 1.5 | 30 | 510 ± 85 |
| Microemulsion F1 | 14.5 ± 2.1 | 25 | 980 ± 110 |
| Microemulsion F2 | 18.1 ± 2.5 | 20 | 1250 ± 150 |
Section 4: Animal Models for Transdermal Research
While excised human skin is the gold standard for in vitro permeation studies, its availability is limited.[6] Therefore, various animal skin models are used as surrogates. The choice of model is critical, as inter-species differences in skin structure can significantly affect permeability.[8][20]
Porcine (pig) skin is widely considered the most suitable animal model for predicting human skin permeation due to its histological and biochemical similarities to human skin.[8][9] Rodent models (rat, mouse, guinea pig) are also commonly used due to their availability and lower cost, but their skin is generally more permeable than human skin.[8][9]
Table 4: Comparison of Key Characteristics of Different Skin Models Data compiled from multiple sources.[8][9]
| Characteristic | Human Skin | Porcine (Pig) Skin | Rat Skin |
| Stratum Corneum Thickness (µm) | 15–25 | 21–26 | 8–15 |
| Epidermis Thickness (µm) | 50–120 | 70–140 | 15–30 |
| Hair Follicle Density (/cm²) | 14–32 (forehead) | ~20 (ear) | High |
| Permeability vs. Human | Reference | Similar | Generally Higher |
| Primary Lipid Lattice | Orthorhombic | Hexagonal | Not specified |
Conclusion
The systematic study of this compound transdermal delivery requires a multi-faceted approach encompassing rational formulation design, robust in vitro permeation testing, and relevant in vivo pharmacodynamic evaluation. The protocols and data structures presented here provide a framework for researchers to develop and characterize novel topical formulations. By carefully selecting formulation components and utilizing standardized testing methodologies, such as the Franz cell assay with porcine skin, researchers can effectively screen and optimize delivery systems to enhance the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. pharaohacademy.com [pharaohacademy.com]
- 6. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transdermal Permeation of Drugs in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Correlation between percutaneous penetration of methyl nicotinate and sensitive skin, using laser Doppler imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of skin transport and metabolism of ethyl nicotinate in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isopropyl Nicotinate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, the isopropyl ester of nicotinic acid (niacin or Vitamin B3), is utilized in various topical formulations for its vasodilatory properties, which enhance blood flow.[1] Accurate quantification of this compound and its primary metabolite, nicotinic acid, in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the determination of this compound in biological matrices, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molar Mass | 165.19 g/mol | [1][2] |
| logP (Octanol/Water) | 1.647 | [3] |
| Boiling Point | 131°C at 27 Torr | [1] |
| IUPAC Name | propan-2-yl pyridine-3-carboxylate | [4] |
Signaling and Metabolic Pathways
This compound is readily hydrolyzed in biological systems to its active components: nicotinic acid and isopropanol.[1] Nicotinic acid is an essential nutrient that is converted in the body to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[5] These coenzymes are vital for numerous enzymatic reactions, including cellular metabolism and redox reactions. The salvage pathway is the primary route for NAD+ synthesis from nicotinic acid.[5]
Figure 1: Proposed metabolic pathway of this compound.
Experimental Protocols
A sensitive and robust LC-MS/MS method is proposed for the simultaneous quantification of this compound and its primary metabolite, nicotinic acid, in human plasma.
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction
This protocol is designed to efficiently remove proteins and phospholipids from the plasma matrix, which can interfere with the analysis and damage the analytical column.
Figure 2: Sample preparation workflow.
Detailed Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound-d4 and nicotinic acid-d4).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes at 4 °C to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of a 50:50 mixture of mobile phase A and B.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 166.1 | 124.1 | 20 |
| This compound-d4 (IS) | 170.1 | 128.1 | 20 |
| Nicotinic Acid | 124.1 | 80.1 | 25 |
| Nicotinic Acid-d4 (IS) | 128.1 | 84.1 | 25 |
Data Presentation and Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[6] Key validation parameters are summarized below.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) for QC samples |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) for QC samples |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) for QC samples |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of nominal concentration |
Table 2: Example Quantitative Validation Data (Hypothetical)
| Analyte | LLOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Recovery (%) |
| This compound | 0.5 | 0.998 | 3.5 - 8.2 | 4.1 - 9.5 | -5.2 to +6.8 | 85.2 |
| Nicotinic Acid | 1.0 | 0.999 | 2.8 - 7.5 | 3.5 - 8.9 | -4.5 to +5.1 | 88.9 |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound and its primary metabolite, nicotinic acid, in biological samples. The detailed sample preparation protocol and optimized instrument conditions, coupled with a comprehensive validation plan, will ensure the generation of high-quality data suitable for regulatory submissions and to support drug development programs. The provided workflows and data tables serve as a guide for researchers to establish and validate a robust bioanalytical method for this compound.
References
- 1. This compound | 553-60-6 | Benchchem [benchchem.com]
- 2. This compound [chembk.com]
- 3. This compound (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Isopropyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a common ingredient in topical pharmaceutical and cosmetic formulations due to its rubefacient and vasodilatory properties. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, finished products, and for assessing its purity and stability. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (GC-FID). Additionally, a general protocol for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is outlined for trace analysis in complex matrices.
The methodologies presented are based on established analytical principles for nicotinic acid esters and related compounds and provide a strong foundation for method development and validation in a research or quality control setting.
Analytical Methods Overview
Several chromatographic techniques are suitable for the analysis of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective (e.g., purity assessment, quantification in a formulation, or trace analysis).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of this compound in pharmaceutical formulations. It offers excellent precision and accuracy for assay and content uniformity testing.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): Ideal for assessing the purity of this compound and for quantifying volatile and semi-volatile impurities. GC is also a valuable tool for analyzing residual solvents.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The preferred method for trace-level quantification of this compound and its metabolites in complex biological matrices, such as plasma or tissue homogenates, due to its high sensitivity and selectivity.[1]
Data Presentation: Quantitative Performance of Analogous Methods
While specific quantitative data for validated this compound methods are not extensively published, the following tables summarize the performance characteristics of analytical methods for closely related compounds like ethyl nicotinate and nicotine. These values provide a reasonable expectation for the performance of the described protocols upon validation.
Table 1: HPLC-UV Method Performance for Nicotinic Acid and its Derivatives
| Parameter | Ethyl Nicotinate[2] | Nicotinic Acid[1] | Nicotine[3][4] |
| Linearity Range | Not Specified | 0.70 - 1.18 mg/L | 25 - 125 µg/mL |
| Limit of Detection (LOD) | Not Specified | 0.70 mg/L | 0.41 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 1.23 µg/mL |
| Recovery | Not Specified | 87 - 102% | 99.70% |
| Precision (%RSD) | Not Specified | Intra-day: 0.9-3.9%, Inter-day: 1.2-5.6% | < 2% |
Table 2: GC-FID/GC-MS Method Performance for Nicotine and Related Compounds
| Parameter | Nicotine (Purity by GC)[5] | Isopropyl Alcohol (Residual Solvent)[6] |
| Linearity Range | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Recovery | Not Specified | 80 - 120% |
| Precision (%RSD) | 0.05 | < 15% |
Table 3: LC-MS/MS Method Performance for Nicotinic Acid and its Metabolites in Plasma
| Parameter | Nicotinic Acid[7] | Nicotinamide[7] | Nicotinuric Acid[7] |
| Linearity Range | 1.25 - 320 µg/L | 1.25 - 1280 µg/L | 1.25 - 1280 µg/L |
| Limit of Quantification (LOQ) | 1.25 µg/L | 1.25 µg/L | 1.25 µg/L |
| Recovery | 89 - 105% | 89 - 105% | 89 - 105% |
| Precision (%RSD) | < 9% | < 9% | < 9% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in a Topical Cream Formulation
This protocol describes a reversed-phase HPLC method for the determination of this compound in a cream formulation.
1. Materials and Reagents
-
This compound Reference Standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Topical cream containing this compound
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
3. Chromatographic Conditions
-
Mobile Phase: A mixture of Methanol and Potassium Dihydrogen Phosphate buffer (e.g., 50:50 v/v). The buffer can be prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in water to a concentration of 20 mM and adjusting the pH to 3.0 with orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm[3]
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 25, 50, 75, 100, 125 µg/mL) by diluting the stock solution with the mobile phase.[3][4]
5. Preparation of Sample Solution
-
Accurately weigh an amount of cream equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the peak areas of the standard solutions.
7. Method Validation Considerations
-
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[8][9]
Protocol 2: GC-FID Method for Purity Assessment of this compound
This protocol outlines a gas chromatography method for determining the purity of bulk this compound.
1. Materials and Reagents
-
This compound sample
-
Isopropyl alcohol (GC grade or equivalent)
-
Helium or Nitrogen (high purity, carrier gas)
2. Instrumentation
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for polar compounds (e.g., a wax-type column like Carbowax 20M or a mid-polarity column like a DB-624).[10][11]
-
Autosampler or manual syringe
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Column: e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness[11]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 220 °C at 10 °C/min
-
Final hold: Hold at 220 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
4. Preparation of Sample Solution
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with isopropyl alcohol.
5. Analysis
-
Inject the sample solution into the GC system.
-
Record the chromatogram for a sufficient time to elute all potential impurities.
-
Calculate the purity of this compound by the area percent method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak).
6. Method Validation Considerations
-
Validate the method for specificity, linearity, range, accuracy, precision, and robustness.
-
The limit of detection and limit of quantification should be determined for any specified impurities.
Protocol 3: UPLC-MS/MS Method for Trace Analysis of this compound in Biological Matrices (General Approach)
This protocol provides a general framework for developing a UPLC-MS/MS method for the determination of this compound in plasma. Method development and validation are essential.
1. Materials and Reagents
-
This compound Reference Standard
-
Stable Isotope Labeled Internal Standard (IS) (e.g., Isopropyl-d7 Nicotinate)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma
2. Instrumentation
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase UPLC column (e.g., C18, 1.7 µm particle size)
-
Sample preparation equipment (e.g., centrifuge, evaporator)
3. UPLC Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) should be optimized to achieve good separation and peak shape.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Optimize the precursor to product ion transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer.
-
For this compound (C9H11NO2, MW: 165.19), the precursor ion would likely be the protonated molecule [M+H]+ at m/z 166.1. Product ions would result from fragmentation of the ester bond or the pyridine ring.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase composition.
-
Inject into the UPLC-MS/MS system.
6. Data Analysis and Validation
-
Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same biological matrix.
-
A full validation according to regulatory guidelines for bioanalytical method validation is required.
Visualizations
Logical Relationship of Analytical Methods
Caption: Selection of analytical technique based on the objective.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Experimental Workflow: GC-FID Purity Analysis
Caption: Workflow for GC-FID purity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
- 5. CN104330514A - Method for measuring nicotine purity by combination of gas chromatography-mass spectrometry method in combination with gas chromatographic method - Google Patents [patents.google.com]
- 6. sciensage.info [sciensage.info]
- 7. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. coresta.org [coresta.org]
- 11. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropyl Nicotinate in Skin Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, a nicotinic acid ester, is a potent topical vasodilator that induces localized erythema and a transient, controlled increase in cutaneous blood flow. This rubefacient effect makes it an invaluable pharmacological tool for studying microvascular function, skin reactivity, and the pharmacodynamics of topical drug delivery. By inducing a predictable and measurable increase in skin perfusion, this compound serves as a chemical provocation agent to assess the responsiveness of the cutaneous microvasculature.
Non-invasive imaging techniques such as Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI) are employed to quantify the changes in skin blood flow following the application of this compound. These methods provide real-time, high-resolution data on microvascular perfusion, enabling the detailed characterization of vascular responses. These application notes provide a comprehensive overview of the use of this compound in skin perfusion imaging, including its mechanism of action, detailed experimental protocols for LDF and LSCI, and a summary of expected quantitative outcomes. While much of the foundational research has been conducted with the closely related methyl nicotinate, the principles and methodologies are directly applicable to this compound.
Mechanism of Action: Prostaglandin-Mediated Vasodilation
Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases into nicotinic acid and isopropyl alcohol. The primary vasodilatory effect is mediated by nicotinic acid, which activates a signaling cascade predominantly involving the prostaglandin pathway. This leads to the relaxation of vascular smooth muscle in the dermal arterioles and capillaries, resulting in increased blood flow and erythema.
The key steps in the signaling pathway are:
-
Enzymatic Conversion: this compound is converted to nicotinic acid.
-
Phospholipase A2 Activation: Nicotinic acid stimulates skin cells, leading to the activation of Phospholipase A2 (PLA2).
-
Arachidonic Acid Release: PLA2 cleaves membrane phospholipids to release arachidonic acid (AA).
-
Prostaglandin Synthesis: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) metabolize AA into prostaglandin precursors, leading to the synthesis of various prostaglandins, notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).
-
Receptor Binding and Vasodilation: These prostaglandins bind to their respective receptors (e.g., DP and EP receptors) on vascular smooth muscle cells. This binding initiates intracellular signaling that results in smooth muscle relaxation and vasodilation.
Studies have shown that this response is significantly attenuated by non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, confirming the central role of the prostaglandin pathway.[1][2] A secondary contribution from local sensory nerves has also been identified, while the nitric oxide pathway does not appear to be significantly involved.[1]
Signaling Pathway Diagram
Quantitative Data Summary
The vasodilatory response to nicotinates can be quantified by measuring changes in skin blood perfusion. The following tables summarize key parameters often evaluated in such studies. Data is primarily based on studies using methyl nicotinate, a close analog of this compound.
Table 1: Pharmacodynamic Parameters of Nicotinate-Induced Vasodilation
| Parameter | Typical Value Range | Method of Measurement | Notes |
| Baseline Perfusion | 5 - 20 Perfusion Units (PU) | LDF / LSCI | Highly variable depending on anatomical site, skin temperature, and individual. |
| Peak Perfusion | 80 - 150 PU (or 5-10 fold increase) | LDF / LSCI | Represents the maximal vasodilatory response. |
| Time to Peak Perfusion | 10 - 20 minutes | LDF / LSCI | Time from application to the maximal perfusion response. |
| Duration of Action | 45 - 90 minutes | LDF / LSCI | Time for perfusion to return to baseline levels. |
Table 2: Effect of Pathway Inhibitors on Methyl Nicotinate-Induced Perfusion Increase
| Inhibitor | Pathway Targeted | Perfusion Reduction (%) | Significance (p-value) | Reference |
| NSAID (e.g., Ibuprofen) | Cyclooxygenase (Prostaglandin) | 82% | < 0.01 | [1] |
| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01 | [1] |
| L-NMMA | Nitric Oxide Synthase | No significant effect | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are standardized protocols for assessing skin perfusion changes induced by this compound using Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI).
Experimental Workflow Diagram
Protocol 1: Laser Doppler Flowmetry (LDF)
LDF is a non-invasive technique that provides a continuous, single-point measurement of microvascular blood perfusion in arbitrary Blood Perfusion Units (PU).[3]
1. Subject Preparation:
- Subjects should acclimatize for at least 20-30 minutes in a temperature-controlled room (22-24°C) to ensure stable peripheral circulation.[3]
- Subjects should refrain from consuming caffeine, alcohol, or nicotine for at least 4 hours prior to the measurement.
- The test site, typically the volar forearm, should be cleaned with a mild soap and water and dried thoroughly. Avoid areas with hair, scars, or visible veins.
- Mark the application site(s) with a skin-safe marker.
2. Equipment Setup:
- Turn on the LDF monitor and allow it to warm up as per the manufacturer's instructions.
- Use an LDF probe designed for skin surface measurements.
- Secure the probe to the marked site using a probe holder and double-sided adhesive rings. Ensure gentle, consistent pressure, as excessive force can occlude microvessels and affect readings.
3. Data Acquisition:
- Begin recording and establish a stable baseline blood flow signal for 5-10 minutes.
- Apply a standardized volume (e.g., 10-20 µL) and concentration of this compound solution to the test site, adjacent to the LDF probe.
- Immediately begin or continue the LDF recording for a predetermined duration (e.g., 45-60 minutes) to capture the full pharmacodynamic response, including the peak and return to baseline.
- A control site treated with the vehicle solution should be measured simultaneously on the contralateral arm if possible.
4. Data Analysis:
- Calculate the average baseline perfusion from the last 2 minutes of the baseline recording period.
- Identify the peak perfusion value after application.
- Calculate the change from baseline (ΔPU = Peak PU - Baseline PU) or the percentage increase.
- Determine the time to peak perfusion (Tmax) and the total duration of the response.
- The Area Under the Curve (AUC) for the perfusion-time graph can be calculated to represent the total hyperemic response.
Protocol 2: Laser Speckle Contrast Imaging (LSCI)
LSCI is a full-field imaging technique that provides a two-dimensional map of microvascular blood flow (perfusion) with high spatial and temporal resolution.[4][5]
1. Subject Preparation:
- Follow the same subject preparation guidelines as for LDF (acclimatization, abstinence from vasoactive substances, site cleaning).
- Mark a rectangular area of interest (e.g., 2x2 cm) on the volar forearm.
2. Equipment Setup:
- Position the LSCI camera perpendicular to the skin surface at the distance recommended by the manufacturer.
- Adjust the focus and camera settings to obtain a clear image of the skin.
- Ensure the subject remains still during the entire measurement period to avoid motion artifacts.
3. Data Acquisition:
- Record a baseline perfusion map for 5-10 minutes, capturing a series of images (e.g., one image every 10-30 seconds).
- Apply a standardized volume and concentration of this compound solution evenly across the marked test site.
- Immediately begin post-application recording, capturing images at the same frequency for 45-60 minutes.
- A parallel site treated with the vehicle can serve as a control.
4. Data Analysis:
- Using the LSCI analysis software, define a Region of Interest (ROI) within the application area, avoiding the edges.
- Calculate the mean perfusion value (in Perfusion Units, PU) for the ROI in each captured image.
- Generate a time-course plot of the mean perfusion.
- From the time-course data, determine the baseline perfusion, peak perfusion, change from baseline, time to peak, and duration of action, similar to the LDF analysis.
- The spatial maps can be used to assess the homogeneity of the vascular response.
Applications in Research and Development
The use of this compound in conjunction with skin perfusion imaging has several key applications:
-
Pharmacodynamic Studies: To characterize the onset, magnitude, and duration of action of topical vasodilators.
-
Bioequivalence Testing: To compare the vascular response of different formulations of a topical drug.[6]
-
Skin Sensitivity and Irritation Research: To provide a quantitative measure of the inflammatory response to potential irritants.
-
Screening of Anti-inflammatory Agents: To assess the ability of novel compounds to suppress chemically-induced vasodilation.
-
Investigating Microvascular Dysfunction: To study alterations in skin blood flow in various pathological conditions, such as diabetes and peripheral vascular disease.
References
- 1. The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of laser speckle contrast techniques for visualizing tissue perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model-based quantitative laser Doppler flowmetry in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulation of Isopropyl Nicotinate in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a vasoactive agent that induces localized vasodilation upon topical application. This property makes it a compelling candidate for clinical studies investigating its potential therapeutic effects in conditions associated with impaired microcirculation. These application notes provide a comprehensive overview of the formulation development, preclinical evaluation, and clinical study protocols for a topical this compound formulation.
When applied to the skin, this compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases to release nicotinic acid. Nicotinic acid then acts on skin cells, primarily Langerhans cells, to stimulate the release of prostaglandin D2 (PGD2).[1][2] PGD2, in turn, acts on vascular smooth muscle cells, leading to vasodilation and a subsequent increase in cutaneous blood flow.[3][4] This mechanism of action is characterized by a visible erythema (redness) and a sensation of warmth at the application site.
I. Formulation Development
The development of a stable, effective, and safe topical formulation is critical for the successful clinical evaluation of this compound. A semi-solid formulation, such as a cream or gel, is often preferred for topical drug delivery.
A. Representative Formulation Composition
Based on common formulation strategies for topical products, a representative oil-in-water (O/W) cream formulation for this compound is presented below. The exact percentages may be optimized based on preclinical performance and stability data.
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 1.0 - 5.0 |
| Cetostearyl Alcohol | Stiffening Agent | 10.0 |
| White Soft Paraffin | Emollient | 15.0 |
| Liquid Paraffin | Emollient | 5.0 |
| Cetomacrogol 1000 | Emulsifying Agent | 2.0 |
| Propylene Glycol | Humectant | 5.0 |
| Methylparaben | Preservative | 0.2 |
| Propylparaben | Preservative | 0.05 |
| Purified Water | Vehicle | q.s. to 100 |
B. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.[3][5][6][7][8]
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 131 °C at 27 Torr |
| Density | 1.066 g/mL at 25 °C |
| Solubility | Sparingly soluble in water |
| Log P (octanol/water) | 1.647 (Crippen Calculated) |
II. Experimental Protocols
A. In Vitro Skin Permeation Studies
Objective: To evaluate the permeation of this compound from the topical formulation through the skin.
Methodology: Franz Diffusion Cell Assay
Protocol:
-
Skin Preparation: Use excised human or porcine skin. Shave the hair and dermabrade to a thickness of approximately 500 µm.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor chamber with phosphate-buffered saline (PBS, pH 7.4) and maintain at 32 ± 1°C. Stir continuously.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from the receptor fluid via the sampling port and replace with fresh, pre-warmed PBS.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[4][9][10][11]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).
Illustrative In Vitro Permeation Data:
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| 1% this compound Cream | 15.2 ± 2.1 | 1.52 x 10⁻³ |
| 2.5% this compound Cream | 35.8 ± 4.5 | 3.58 x 10⁻³ |
| 5% this compound Cream | 68.4 ± 7.9 | 6.84 x 10⁻³ |
| Vehicle Control | Not Detected | Not Applicable |
B. In Vivo Assessment of Microcirculation
Objective: To evaluate the pharmacodynamic effect of topical this compound on cutaneous microcirculation.
Methodology: Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI)
Protocol:
-
Subject Acclimatization: Allow subjects to acclimatize to the room temperature (22 ± 2°C) for at least 20 minutes before measurements.
-
Baseline Measurement: Measure baseline skin blood flow at the designated application site (e.g., volar forearm) using LDF or LSCI.
-
Application: Apply a standardized amount of the this compound formulation to a defined area of the skin. A vehicle control should be applied to a contralateral site.
-
Post-Dose Measurements: Record skin blood flow continuously or at specified time points (e.g., 5, 15, 30, 60, and 120 minutes) after application.
-
Erythema Assessment: Visually assess and score the intensity of erythema at the application site at the same time points as the blood flow measurements.[12][13][14]
-
Data Analysis: Express the change in skin blood flow as a percentage increase from baseline. Compare the response between the active and vehicle-treated sites.
Illustrative In Vivo Microcirculation Data (Laser Doppler Flowmetry):
| Time (minutes) | Mean Perfusion Units (PU) - Active | Mean Perfusion Units (PU) - Vehicle |
| 0 (Baseline) | 10.5 ± 2.3 | 10.2 ± 2.1 |
| 5 | 35.2 ± 5.1 | 11.0 ± 2.5 |
| 15 | 85.6 ± 10.2 | 10.8 ± 2.3 |
| 30 | 92.3 ± 12.5 | 10.5 ± 2.0 |
| 60 | 55.7 ± 8.9 | 10.3 ± 2.2 |
| 120 | 15.1 ± 3.4 | 10.1 ± 1.9 |
C. Stability Testing
Objective: To ensure the quality, safety, and efficacy of the this compound topical formulation throughout its shelf life.
Methodology: ICH Guideline Q1A(R2)
Protocol:
-
Batch Selection: Use at least three primary batches of the final formulation in the intended commercial packaging.
-
Storage Conditions: Store samples under long-term (25°C ± 2°C / 60% RH ± 5% RH), intermediate (30°C ± 2°C / 65% RH ± 5% RH), and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[6][9][15]
-
Testing Intervals: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[14]
-
Parameters to be Tested:
-
Appearance, color, and odor
-
pH
-
Viscosity
-
Assay of this compound and its primary degradant (Nicotinic Acid) by HPLC[9]
-
Microbial limits
-
-
Data Analysis: Evaluate the data to establish a shelf-life for the product.
Illustrative Stability Data (Assay of this compound at 40°C / 75% RH):
| Time (months) | Assay of this compound (%) | Nicotinic Acid (%) |
| 0 | 100.2 | < 0.05 |
| 1 | 99.8 | 0.15 |
| 3 | 98.5 | 0.45 |
| 6 | 96.2 | 1.10 |
III. Signaling Pathway
The vasodilatory effect of topically applied this compound is primarily mediated through the prostaglandin pathway in the skin.
IV. Clinical Study Protocol Outline
Title: A Randomized, Double-Blind, Vehicle-Controlled Study to Evaluate the Efficacy and Safety of a Topical this compound Formulation on Cutaneous Microcirculation in Healthy Volunteers.
Objectives:
-
Primary: To assess the effect of topical this compound on skin blood flow compared to a vehicle control.
-
Secondary: To evaluate the time course of the vasodilatory response, to assess the local tolerability and safety of the formulation, and to correlate the instrumental measurements of blood flow with visual assessments of erythema.
Study Design:
-
A single-center, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Number of Subjects: Approximately 20-30 healthy adult volunteers.
-
Treatment Arms:
-
Arm A: Topical this compound Cream (e.g., 2.5% w/w)
-
Arm B: Vehicle Cream
-
-
Procedure:
-
Screening visit to assess eligibility.
-
Randomization and application of the investigational product to a designated site on the forearm.
-
Assessments of skin blood flow (LDF/LSCI) and erythema at baseline and at multiple time points post-application.
-
Monitoring of adverse events and local tolerability.
-
Key Efficacy Endpoints:
-
Change from baseline in skin blood flow (in Perfusion Units).
-
Clinician's Erythema Assessment (CEA) score.
-
Subject's assessment of local sensation (e.g., warmth, itching).
Safety Assessments:
-
Incidence and severity of adverse events.
-
Local tolerability assessments (e.g., scoring of erythema, edema, dryness).
Statistical Analysis:
-
The primary efficacy endpoint will be analyzed using an appropriate statistical test (e.g., ANCOVA) to compare the change from baseline in skin blood flow between the active and vehicle groups.
-
Secondary endpoints will be summarized descriptively and analyzed using appropriate statistical methods.
Conclusion
This document provides a framework for the development and clinical investigation of a topical this compound formulation. The provided protocols and illustrative data are intended to guide researchers in designing and conducting robust preclinical and clinical studies. Careful optimization of the formulation and rigorous adherence to standardized protocols are essential for obtaining reliable and meaningful data to support the clinical development of this promising vasoactive agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 553-60-6 | Benchchem [benchchem.com]
- 4. HPLC-Quantification of Diethylamine Salicylate and Methyl Nicotinate in Ointments | Semantic Scholar [semanticscholar.org]
- 5. This compound (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 553-60-6 [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. An HPLC method for quantitation of perillyl alcohol in a topical pharmaceutical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of an alternative method to evaluate erythema severity in a clinical trial: difference in vehicle response with evaluation of baseline and postdose photographs for effect of oxymetazoline cream 1·0% for persistent erythema of rosacea in a phase IV study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of an alternative method to evaluate erythema severity in a clinical trial: difference in vehicle response with evaluation of baseline and postdose photographs for effect of oxymetazoline cream 1·0% for persistent erythema of rosacea in a phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of Erythematotelangiectatic Rosacea With Collateral Puncture Therapy: Protocol for a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20230270735A1 - Topical formulation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Isopropyl Nicotinate Formulations
Welcome to the technical support center for isopropyl nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is the isopropyl ester of nicotinic acid (niacin or vitamin B3). It is a lipophilic compound used in various pharmaceutical and cosmetic formulations, primarily for its vasodilatory properties.[1] Its key properties are summarized in the table below.
Q2: How soluble is this compound in water?
This compound is poorly soluble in water. The predicted log10 of its water solubility (log10WS) is -2.43, indicating low aqueous solubility.[2] One source reports a water solubility of 54.73 g/L at 20°C, however, this should be considered with caution as it appears inconsistent with other data.
Q3: What factors influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily affected by pH. As an ester, it is susceptible to hydrolysis, which is the main degradation pathway.[1]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., concentrated HCl) and heat, it hydrolyzes to nicotinic acid and isopropanol.[1]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH) at elevated temperatures, it hydrolyzes to form sodium nicotinate and isopropanol.[1]
Therefore, maintaining a neutral pH and avoiding extreme temperatures are crucial for the stability of its aqueous preparations.
Q4: How does this compound cause vasodilation?
Topically applied this compound penetrates the skin and is hydrolyzed by cutaneous esterases to nicotinic acid. Nicotinic acid stimulates the release of prostaglandins, primarily Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), from cells within the skin. These prostaglandins then act on receptors on the vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation, which manifests as localized erythema (redness).[3]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2][4] |
| Molecular Weight | 165.19 g/mol | [2][4] |
| CAS Number | 553-60-6 | [2] |
| Appearance | Colorless liquid | |
| logP (Octanol/Water) | 1.647 (Predicted) | |
| Water Solubility (log10WS) | -2.43 (Predicted) | [2] |
| pKa (Predicted) | 3.38 ± 0.10 | [4] |
Solubility of Nicotinic Acid in Various Solvents at Different Temperatures
While specific data for this compound is limited, the following data for its parent compound, nicotinic acid, can provide some insight into its general solubility behavior.
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Water | 283.15 | 9.92 |
| 298.15 | 15.3 | |
| 313.15 | 23.9 | |
| 333.15 | 44.5 | |
| Ethanol | 283.15 | 5.37 |
| 298.15 | 8.88 | |
| 313.15 | 14.1 | |
| 333.15 | 22.8 |
Data adapted from Gonçalves and Piedade (2011).[5]
Troubleshooting Guides
Issue 1: Precipitation Occurs Immediately Upon Diluting a Concentrated Stock Solution in an Aqueous Buffer.
This is a common issue for hydrophobic compounds like this compound when a concentrated stock in an organic solvent is diluted into an aqueous medium.[6]
Troubleshooting Workflow for Immediate Precipitation
Issue 2: The Solution is Initially Clear but Precipitation Occurs Over Time.
This may indicate that the compound is not stable in the prepared solution under the current storage or experimental conditions, or that the initial "dissolved" state was a supersaturated one.
Potential Causes and Solutions:
-
Hydrolysis: As an ester, this compound can hydrolyze over time, especially at non-neutral pH or elevated temperatures.[1]
-
Solution: Prepare fresh solutions before each experiment and maintain a pH as close to neutral as possible. Store stock solutions at low temperatures (-20°C or -80°C).
-
-
Thermodynamic Insolubility: The initial clear solution might have been a kinetically trapped, supersaturated state that precipitates as it reaches its lower thermodynamic equilibrium solubility.
-
Solution: Lower the final concentration of this compound in the aqueous solution. The use of solubility enhancers can also help to stabilize the solution.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous, high purity)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate glassware
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.[6]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions
Procedure:
-
Thaw a frozen aliquot of the stock solution at room temperature.
-
Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While gently vortexing the aqueous medium, add the required volume of the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[7]
-
Ensure the final concentration of the organic solvent is as low as possible (typically <1%, and ideally <0.1% for cell-based assays) to avoid solvent-induced artifacts.
-
Visually inspect the final working solution for any signs of precipitation before use. Use the freshly prepared solution immediately.
Protocol 3: Enhancing Aqueous Solubility with Co-solvents
The addition of a co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.
Example using Propylene Glycol:
-
Prepare a stock solution of this compound in ethanol as described in Protocol 1.
-
Prepare the aqueous buffer containing a certain percentage of a co-solvent like propylene glycol (e.g., 5-20% v/v).
-
Follow the procedure in Protocol 2 to dilute the stock solution into the co-solvent-containing buffer. The presence of the co-solvent in the final solution will help to maintain the solubility of the this compound.
Mandatory Visualization
Prostaglandin-Mediated Vasodilation Pathway
The following diagram illustrates the signaling pathway initiated by topical this compound, leading to vasodilation.
References
- 1. journalijar.com [journalijar.com]
- 2. This compound (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. refp.cohlife.org [refp.cohlife.org]
Isopropyl Nicotinate Formulation Stability: A Technical Support Guide
Welcome to the Technical Support Center for Isopropyl Nicotinate Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in experimental and developmental formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a formulation?
A1: this compound, an ester of nicotinic acid, is susceptible to chemical degradation primarily through two pathways: hydrolysis and oxidation. The extent of degradation is significantly influenced by several factors including pH, temperature, light exposure, the presence of oxygen, and interaction with excipients.[1][2]
-
Hydrolysis: As an ester, this compound can hydrolyze back to its parent compounds, nicotinic acid and isopropanol.[1] This reaction is catalyzed by both acidic and basic conditions, with base-catalyzed hydrolysis generally proceeding at a faster rate.[3][4] The formation of free nicotinic acid is a critical concern, especially in topical formulations, as it can cause skin flushing and irritation, limiting the product's tolerability.[4]
-
Oxidation: The pyridine ring and the isopropyl group of the molecule can be susceptible to oxidation.[1] Incompatible excipients containing oxidative impurities, such as peroxides often found in polymers, can accelerate this process.[5][6]
-
Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions.[2][7] Therefore, protection from light is crucial during manufacturing and storage.
Q2: My this compound formulation is showing a drop in potency and an increase in an acidic impurity over time. What is the likely cause?
A2: A decrease in this compound concentration accompanied by the emergence of an acidic impurity strongly suggests hydrolysis. The primary acidic degradation product is nicotinic acid.[8] This is a common issue for ester-containing active pharmaceutical ingredients (APIs). To confirm this, you should use a stability-indicating analytical method, such as HPLC, to identify and quantify the degradant and compare its retention time with a nicotinic acid standard.[9][10]
Q3: How does pH affect the stability of my aqueous-based this compound formulation?
A3: The pH of an aqueous formulation is a critical factor governing the stability of this compound. Ester hydrolysis is typically slowest at a mildly acidic pH and is significantly accelerated under both strongly acidic and, particularly, alkaline (basic) conditions.[3][4][11] Studies on analogous nicotinate esters, such as benzyl nicotinate and myristyl nicotinate, have demonstrated that the degradation is hydroxide ion-catalyzed, meaning the rate of hydrolysis increases significantly as the pH rises above neutral.[3][4][12] Therefore, maintaining the formulation pH in a slightly acidic range (e.g., pH 4-6) is often a key strategy to minimize hydrolytic degradation.
Troubleshooting Guide
Problem 1: Significant degradation observed under accelerated stability conditions (e.g., 40°C/75% RH).
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Analyze pH: Measure the pH of the formulation. If it is neutral or alkaline, consider adjusting to a slightly acidic pH using a suitable buffering system. 2. Reduce Water Activity: For solid or semi-solid formulations, minimize moisture content. Consider using excipients with low hygroscopicity or including a desiccant in the packaging. 3. Incorporate Co-solvents: In liquid formulations, replacing a portion of the water with non-aqueous solvents like propylene glycol, glycerin, or polyethylene glycol (PEG) can significantly reduce the hydrolysis rate.[3][4] |
| Oxidation | 1. Use Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol into the formulation. 2. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation. 3. Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.[2] |
| Excipient Incompatibility | 1. Screen Excipients: Conduct a systematic excipient compatibility study by preparing binary mixtures of this compound with each excipient and storing them under stress conditions.[5] 2. Check for Reactive Impurities: Be aware of reactive impurities in common excipients (e.g., peroxides in povidone and crospovidone, aldehydes and reducing sugars in lactose).[5][6] Request certificates of analysis for excipient lots and consider testing for these impurities. |
Problem 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | 1. Perform Forced Degradation: Conduct forced degradation (stress testing) studies on this compound under various conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][13][14] 2. Peak Tracking: Compare the retention times of the unknown peaks with those generated during the forced degradation studies to tentatively identify the degradation pathway. 3. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak. Co-elution of degradants can lead to inaccurate quantification. |
| Excipient or Container Leachable | 1. Analyze Placebo: Run a placebo formulation (containing all excipients but no API) through the stability program to see if any peaks originate from excipient degradation. 2. Container Interaction: Store the formulation in different types of containers to investigate potential leaching from the packaging material.[15] |
Data and Experimental Protocols
Hydrolytic Stability of Nicotinate Esters
Table 1: pH-Dependent Hydrolysis of Benzyl Nicotinate at 50°C [3]
| pH | Observed Rate Constant (k_obs) (min⁻¹) |
| 7.40 | 0.0210 |
| 8.00 | 0.0435 |
| 9.04 | 0.2185 |
| 10.00 | 0.8165 |
Data demonstrates a significant increase in the rate of hydrolysis as the pH becomes more alkaline.
Table 2: Temperature-Dependent Hydrolysis of Benzyl Nicotinate [3]
| Temperature (°C) | pH | Observed Rate Constant (k_obs) (min⁻¹) | Calculated Half-Life (t½) at 25°C (min) |
| 50 | 7.40 | 0.0210 | 990 |
| 60 | 7.40 | 0.0530 | |
| 70 | 7.40 | 0.1260 | |
| 80 | 7.40 | 0.2830 | |
| 50 | 9.04 | 0.2185 | 88 |
| 60 | 9.04 | 0.4130 | |
| 70 | 9.04 | 0.7250 | |
| 80 | 9.04 | 1.2010 |
This data, used to create an Arrhenius plot, allows for the extrapolation of the degradation rate at room temperature. The activation energy was found to be 70.7 kJ/mol at pH 7.40 and 55.0 kJ/mol at pH 9.04.[3]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14]
Objective: To generate the likely degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Store at 60°C for 24-48 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M sodium hydroxide (NaOH), and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature and monitor frequently (e.g., 0, 2, 4, 8 hours), as base hydrolysis is often rapid.[3] At each time point, neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute samples for analysis.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for 72 hours. Also, expose the stock solution to heat (60°C) for 72 hours.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/PDA method.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products and formulation excipients.[9][10]
Typical HPLC Parameters:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM), pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: Gradient elution is often required to separate the API from more polar (e.g., nicotinic acid) and potentially less polar degradation products. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/PDA detector set at the λmax of this compound (e.g., ~262 nm). A PDA detector is crucial for assessing peak purity.
-
Injection Volume: 10 µL.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure all degradation products are resolved from the parent peak.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Logic diagram for troubleshooting formulation instability.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. japsonline.com [japsonline.com]
- 3. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. uspnf.com [uspnf.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Isopropyl Nicotinate Animal Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing Isopropyl Nicotinate (IPN) dosage in animal experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal experiments? this compound is a nicotinic acid ester. When applied topically, it penetrates the outer layer of the skin and causes local vasodilation (widening of blood vessels), resulting in a temporary and measurable increase in blood flow and redness (erythema).[1] This controlled effect makes it a valuable tool for assessing microvascular function, skin reactivity, and the efficacy of anti-inflammatory or vasoactive compounds.[1][2]
Q2: How does this compound induce vasodilation? The vasodilatory effect of nicotinic acid esters like IPN is primarily mediated by the release of prostaglandins, such as Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), through the cyclooxygenase (COX) pathway.[1][3][4] These prostaglandins act on smooth muscle in the cutaneous blood vessels, causing them to relax.[1] Local sensory nerves are also involved in the response.[2] Notably, this mechanism is independent of nitric oxide (NO)[2].
Q3: What is a typical starting concentration for IPN in an animal experiment? The optimal concentration depends on the animal model, skin site, and the desired response magnitude. It is crucial to perform a dose-response study to determine the ideal concentration for your specific experimental setup.[5][6] Based on studies with similar nicotinates, a concentration range of 10-50 mM is a common starting point for topical application.
Q4: Which animal models are suitable for IPN studies? Mice and rats are commonly used models for studying nicotinic acid-induced vasodilation, often by applying the agent to the ear or a shaved area of the back.[4][5][7] Rabbits are also used, particularly for skin irritation studies.[8] The choice of model depends on the research question and the specific physiological characteristics being investigated.
Q5: How is the vasodilatory response to IPN measured? Non-invasive techniques like Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI) are the gold standards for real-time, quantitative measurement of microvascular blood perfusion (blood flow) in the skin.[1][2] These methods measure the flux of red blood cells in a small tissue volume, providing data on the onset, peak, and duration of the vasodilatory response.[1][9]
Data Presentation: Dosage and Response
The following table provides suggested starting concentrations for topical IPN solutions in common animal models. Researchers must optimize these concentrations for their specific study.
| Animal Model | Anatomical Site | Suggested Starting Concentration (in Ethanol/Propylene Glycol) | Typical Application Volume | Expected Time to Peak Response | Key Considerations |
| Mouse | Ear Pinna | 10 - 30 mM | 10 - 20 µL | 5 - 15 minutes | The mouse ear provides a thin, translucent area ideal for perfusion imaging.[5] |
| Rat | Shaved Dorsal Skin | 20 - 50 mM | 50 - 100 µL | 15 - 25 minutes | Ensure a consistent, cleanly shaved area for reproducible application.[7] |
| Rabbit | Shaved Dorsal Skin | 20 - 50 mM | 100 - 200 µL | 15 - 30 minutes | Often used for assessing skin irritation potential alongside vasodilation.[8] |
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Vasodilatory Response | 1. Concentration Too Low: The applied dose is below the threshold to elicit a response. 2. Poor Skin Penetration: The vehicle is not effectively delivering IPN through the stratum corneum.[10] 3. Pharmacological Inhibition: The animal may have been pre-treated with NSAIDs (e.g., aspirin, ibuprofen), which block the prostaglandin-mediated response.[2][3] 4. Improper Measurement: The Laser Doppler probe may have poor contact or is applying too much pressure, occluding blood flow.[1] | 1. Perform a Dose-Response Study: Test a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM) to find the optimal dose.[6] 2. Optimize the Vehicle: Consider using a penetration enhancer or switching the vehicle. Ethanol or propylene glycol are common choices.[10][11] 3. Review Animal History: Ensure no COX-inhibiting drugs were administered prior to the experiment.[2] 4. Check Probe Placement: Secure the probe with a double-sided adhesive ring, ensuring it is stable but not compressing the skin.[1] |
| High Variability Between Animals/Sites | 1. Inconsistent Application: Variation in the volume applied or the size of the application area. 2. Environmental Factors: Room temperature fluctuations can significantly alter peripheral blood flow.[1][12] 3. Animal Stress: Stress can cause physiological changes that affect baseline blood flow. 4. Anatomical Site Differences: Skin thickness and follicle density can affect penetration and response.[13] | 1. Standardize Application: Use a micropipette for precise volume and a template to mark a consistent application area.[9] 2. Control the Environment: Acclimatize animals for at least 20-30 minutes in a temperature-controlled room (22-24°C).[1][9] 3. Handle Animals Gently: Allow animals to acclimatize to the experimental setup to minimize stress. 4. Use Consistent Sites: Always use the same anatomical location for all measurements within a study.[13] |
| Excessive Skin Irritation | 1. Concentration Too High: The dose is causing an inflammatory reaction beyond simple vasodilation. 2. Vehicle Irritation: The chosen solvent (e.g., high-concentration ethanol) may be causing irritation. 3. Contaminants: The IPN or vehicle may contain sensitizing impurities.[14] | 1. Reduce Concentration: Use the lowest effective concentration determined from your dose-response study. 2. Conduct Vehicle Control: Always apply the vehicle alone to a control site to ensure it is non-irritating.[15] 3. Use High-Purity Reagents: Ensure you are using pharmaceutical-grade or analytical-grade compounds.[16] |
Experimental Protocols
Protocol 1: Preparation of this compound Topical Solution
Objective: To prepare a stock and working solution of IPN for topical application.
Materials:
-
This compound (≥98% purity)
-
Ethanol (200 proof, non-denatured) or Propylene Glycol
-
Calibrated analytical balance
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Calculate Molar Mass: Determine the molar mass of this compound (C₉H₁₁NO₂ ≈ 165.19 g/mol ).
-
Prepare Stock Solution (e.g., 1 M):
-
Weigh out 1.652 g of this compound.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of the chosen vehicle (e.g., ethanol).
-
Vortex or sonicate until fully dissolved.
-
Bring the final volume to 10 mL with the vehicle. Store in a tightly sealed, dark glass bottle at 4°C.
-
-
Prepare Working Solution (e.g., 20 mM):
-
Perform a serial dilution from the stock solution. For a 20 mM solution, dilute the 1 M stock 1:50.
-
Example: Add 200 µL of the 1 M stock solution to 9.8 mL of the vehicle.
-
Prepare fresh working solutions daily.
-
Protocol 2: Measurement of Cutaneous Vasodilation Using Laser Doppler Flowmetry (LDF)
Objective: To non-invasively measure the change in cutaneous blood flow following topical IPN application.
Procedure:
-
Animal Preparation & Acclimatization:
-
Allow the animal to acclimatize in a quiet, temperature-controlled room (22-24°C) for at least 30 minutes to stabilize peripheral blood flow.[1][9]
-
If necessary, anesthetize the animal according to your approved institutional protocol.
-
Select a measurement site with minimal hair (e.g., mouse ear, shaved rabbit back) and gently clean it with a saline-moistened swab.[1]
-
-
Equipment Setup:
-
Turn on the LDF monitor and allow it to warm up as per the manufacturer's instructions.
-
Attach the LDF probe to the selected skin site using a double-sided adhesive ring. Ensure the probe is secure without applying excessive pressure.[1]
-
-
Baseline Measurement:
-
IPN Application:
-
Using a micropipette, apply a standardized volume (e.g., 50 µL) of the IPN working solution to the skin directly in front of the LDF probe.[9]
-
Simultaneously, apply the vehicle alone to a contralateral or adjacent control site.
-
-
Data Acquisition:
-
Immediately continue the LDF measurement continuously for 30-60 minutes to capture the full response curve (onset, peak, and return towards baseline).[9]
-
-
Data Analysis:
-
From the perfusion-time curve, calculate the key response parameters[9]:
-
Time to Onset: Time from application to a significant increase above baseline.
-
Time to Peak Perfusion: Time from application to the maximum BPU value.
-
Peak Response: The maximum BPU value achieved minus the average baseline BPU.
-
Area Under the Curve (AUC): The total perfusion increase over the measurement period, calculated from the baseline.
-
-
Visualizations
Caption: A general experimental workflow for assessing microvascular reactivity.
Caption: Signaling pathway of nicotinate-induced cutaneous vasodilation.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An animal model of nicotinic-acid-induced vasodilation: effect of haloperidol, caffeine and nicotine upon nicotinic acid response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 9. benchchem.com [benchchem.com]
- 10. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Guidelines for measurement of cutaneous blood flow by laser Doppler flowmetry. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of in vitro testing to identify an unexpected skin sensitizing impurity in a commercial product: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
Isopropyl nicotinate side effects in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl nicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary, expected side effects of topical this compound application in research models?
Based on safety data, the primary side effects of this compound are localized to the application site. You should expect to observe:
-
Skin Irritation: This is the most common side effect, manifesting as erythema (redness), and potentially edema (swelling).[1][2] In some studies with related compounds, drying and flaking of the skin were observed after 14 days.[3]
-
Serious Eye Irritation: Direct contact with the eyes will cause significant irritation.[1][2][4]
-
Respiratory Tract Irritation: If aerosolized or inhaled, it may cause respiratory irritation.[1][2][4]
Systemic toxicity is generally low. An acute dermal toxicity study in rabbits established a median lethal dose (LD50) of greater than 2000 mg/kg, indicating low acute toxicity via skin exposure.[5]
Q2: What is the underlying mechanism for the skin flushing and irritation observed with this compound?
While not studied for this compound specifically, the mechanism is well-established for nicotinic acid and its esters. The irritation and vasodilation (flushing) are primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells. This activation initiates a signaling cascade leading to the synthesis and release of vasodilatory prostaglandins, such as Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), which act on dermal blood vessels to increase blood flow and permeability.
Q3: Are there any known in vitro cytotoxic effects for this compound?
Currently, there is a lack of publicly available data on the in vitro cytotoxicity of this compound, and therefore no established IC50 values for different cell lines. Safety data sheets do not classify it as acutely toxic.[1] For related compounds, such as nicotinic acid, studies have investigated its effects on hepatocyte cell lines like HepG2 and Hep3B, primarily in the context of protection against oxidative stress rather than direct cytotoxicity.[6]
Troubleshooting Guide
Issue 1: High variability in skin irritation/flushing response between individual animals.
-
Possible Cause 1: Genetic Variation. Even within the same species, outbred stocks can have significant genetic variability, leading to different sensitivities.
-
Troubleshooting Step: If possible, use a genetically homogenous inbred strain for your studies to reduce inter-individual variability.
-
-
Possible Cause 2: Inconsistent Application. The amount of substance applied, the size of the application area, and the pressure used can all affect absorption and response.
-
Troubleshooting Step: Ensure precise and consistent dosing for all animals. Use a calibrated pipette to apply the liquid. Clearly define the application area (e.g., by using a template) and apply with consistent, gentle pressure.
-
-
Possible Cause 3: Skin Integrity. Small abrasions or differences in skin thickness can alter the permeability and response to the irritant.
-
Troubleshooting Step: Carefully inspect the skin of each animal before application to ensure it is intact and healthy. When removing fur, do so carefully at least 24 hours prior to application to avoid abrading the skin.[7]
-
Issue 2: No significant skin reaction observed at the expected dose.
-
Possible Cause 1: Insufficient Dose. The dose may be below the irritation threshold for the specific model or strain being used.
-
Troubleshooting Step: Conduct a dose-ranging study to determine the optimal concentration for producing a consistent, measurable irritant effect.
-
-
Possible Cause 2: Vehicle Effects. The vehicle used to dissolve or dilute the this compound may be mitigating the irritant effect or preventing efficient skin penetration.
-
Troubleshooting Step: Evaluate the effect of the vehicle alone as a control. Consider using a different vehicle known to enhance dermal penetration, but ensure it does not produce its own confounding irritant effects.
-
-
Possible Cause 3: Insensitive Measurement Technique. The method used to quantify the reaction (e.g., visual scoring) may not be sensitive enough to detect subtle changes.
-
Troubleshooting Step: Consider more sensitive, quantitative methods. Laser Doppler flowmetry can measure changes in cutaneous blood flow, while infrared thermography can detect subtle changes in skin temperature associated with inflammation.
-
Issue 3: Animals show acute distress immediately following application, but no dermal irritation is apparent.
-
Possible Cause: Acute Sensory Effect. In an acute dermal toxicity study in rabbits, animals exhibited agitation and increased respiratory rate for 20-30 seconds immediately after application of a high dose (2000 mg/kg), even though no dermal irritation was ultimately observed in that specific study.[5] This suggests a potential acute, transient sensory nerve stimulation that is not necessarily indicative of long-term skin damage.
-
Troubleshooting Step: Observe animals closely immediately after dosing to document any transient behavioral effects. Ensure these are distinguished from sustained distress or pain. If the effects are severe or prolonged, the dose may need to be lowered, and the study protocol should be reviewed by the institutional animal care and use committee.
-
Quantitative Data
The available quantitative data for this compound is limited. The primary data point relates to acute dermal toxicity.
Table 1: Acute Dermal Toxicity of this compound in Rabbits
| Species | Route | Endpoint | Value | Observation Notes | Reference |
| Rabbit | Dermal | LD50 | > 2000 mg/kg | No mortality. Transient agitation and increased respiratory rate post-application. No dermal irritation noted. | [5] |
| Rabbit | Dermal | LD50 | > 5 mL/kg (~4300 mg/kg) | No mortality. Erythema followed by drying and flaking of the skin was observed. No systemic toxicity noted. | [3] |
Experimental Protocols
Protocol: Acute Dermal Irritation Assessment in the Rabbit Model (Adapted from OECD Guideline 404)
This protocol outlines a standard procedure for evaluating the skin irritation potential of this compound.
-
Animal Model:
-
Species: Albino rabbit (e.g., New Zealand White).
-
Animals should be young adults, healthy, and housed individually.
-
-
Preparation:
-
Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk (approximately 10 cm x 15 cm).[7]
-
Take care to avoid abrading the skin. Only animals with healthy, intact skin should be used.
-
-
Application of Test Substance:
-
Apply a dose of 0.5 mL of neat this compound to a small area (approximately 6 cm²) of the clipped skin.
-
Cover the application site with a gauze patch and secure it with non-irritating tape. To prevent evaporation and keep the patch in place, the trunk of the animal can be wrapped in a semi-occlusive dressing.
-
An adjacent area of untreated skin can serve as a control.
-
-
Exposure and Observation:
-
The exposure duration is typically 4 hours.
-
After exposure, remove the patch and gently wipe the skin with gauze and water or an appropriate solvent to remove any residual test substance.
-
Observe and score the skin reactions for erythema and edema at 1 hour, 24 hours, 48 hours, and 72 hours after patch removal. Observations can be extended up to 14 days if reactions are persistent.
-
-
Scoring:
-
Grade the reactions according to a standardized scale, such as the Draize scale (see Table 2).
-
Table 2: Sample Scoring System for Skin Reactions
| Reaction | Score | Description |
| Erythema and Eschar | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to eschar formation | |
| Edema | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending) |
Visualizations
Caption: Signaling pathway of nicotinate-induced skin flushing.
References
- 1. chemos.de [chemos.de]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Enhancing Skin Penetration of Isopropyl Nicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the skin penetration of Isopropyl Nicotinate. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
1. What is this compound and why is enhancing its skin penetration important?
This compound is the isopropyl ester of nicotinic acid (niacin). It is a vasodilating agent that causes a localized erythema (redness) and a warming sensation upon topical application. Enhancing its skin penetration is crucial for its efficacy in various topical formulations aimed at improving local blood circulation and for its use as a model compound in skin permeation studies.
2. What are the primary challenges in achieving adequate skin penetration of this compound?
The main challenge lies in overcoming the barrier function of the stratum corneum, the outermost layer of the skin. This compound's physicochemical properties, such as its molecular weight and lipophilicity, influence its ability to partition into and diffuse through this lipid-rich barrier. Formulation-related issues, such as drug release from the vehicle and potential skin irritation at higher concentrations, also pose significant challenges.[1][2][3]
3. What are the common strategies to enhance the skin penetration of this compound?
Common strategies include the use of chemical penetration enhancers, such as propylene glycol, oleic acid, and isopropyl myristate, which can disrupt the stratum corneum lipids or improve drug partitioning.[1][4][5][6][7][8] Advanced formulation approaches like microemulsions and nanoparticles can also be employed to increase the solubility and delivery of this compound into the skin.
4. How can I assess the skin penetration of this compound in my experiments?
The most common in vitro method is using Franz diffusion cells with excised human or animal skin.[4][9][10] This allows for the measurement of the flux (permeation rate) of this compound across the skin. In vivo methods often involve measuring the physiological response, such as erythema and increased blood flow, using techniques like Laser Doppler Velocimetry.[8][11]
5. What are the potential side effects of using penetration enhancers with this compound?
While penetration enhancers can improve delivery, they can also cause skin irritation, especially with prolonged or repeated use.[8] It is essential to evaluate the irritation potential of new formulations. Strategies to mitigate irritation include using lower concentrations of enhancers, incorporating anti-irritant agents, and optimizing the vehicle to be more compatible with the skin.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the skin penetration of this compound.
Low or Inconsistent Permeation in Franz Diffusion Cell Studies
| Problem | Possible Causes | Troubleshooting Steps |
| Low Permeation | - Formulation is not releasing the drug effectively.- The concentration of the penetration enhancer is too low.- The skin barrier integrity is too high (thick skin samples).- Poor solubility of this compound in the receptor medium. | - Optimize the formulation by adjusting the vehicle composition.- Increase the concentration of the penetration enhancer and evaluate for irritation.- Use dermatomed skin of a consistent thickness.- Add a solubilizing agent (e.g., a small percentage of ethanol or a non-ionic surfactant) to the receptor medium to ensure sink conditions. |
| High Variability Between Replicates | - Inconsistent skin samples (variations in thickness, source, or integrity).- Air bubbles trapped between the skin and the receptor medium.- Inconsistent dosing of the formulation.- Leakage from the Franz cell assembly. | - Standardize the skin source and preparation method.- Carefully inspect for and remove any air bubbles before starting the experiment.- Use a positive displacement pipette for accurate and consistent application of viscous formulations.- Ensure the Franz cells are properly clamped and sealed. |
| No Permeation Detected | - Analytical method is not sensitive enough.- Complete lack of drug release from the formulation.- Issues with the experimental setup (e.g., incorrect temperature). | - Validate the HPLC method to ensure it can detect low concentrations of this compound.- Perform a release test from the formulation into a simple solvent to confirm drug availability.- Verify the temperature of the water bath and the surface of the skin in the Franz cell. |
Issues with HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing or Fronting | - Column degradation.- Contamination of the column or guard column.- Incompatible mobile phase pH with the analyte. | - Replace the column or guard column.- Implement a proper column flushing and regeneration protocol.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or sample vials.- Carryover from a previous injection of a high-concentration sample. | - Use fresh, high-purity solvents and additives for the mobile phase.- Clean the injector and autosampler needle.- Run blank injections between samples to check for carryover. |
| Baseline Drift or Noise | - Air bubbles in the pump or detector.- Pump seal failure.- Contaminated or old mobile phase.- Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Replace pump seals as part of regular maintenance.- Prepare fresh mobile phase daily.- Replace the detector lamp if necessary. |
Quantitative Data Presentation
The following tables summarize the in vitro skin permeation data for nicotinates with various penetration enhancers. Note that much of the available quantitative data is for methyl nicotinate and other esters; however, the general trends in enhancement are expected to be similar for this compound.
Table 1: In Vitro Skin Permeation of Nicotinates with Different Vehicles and Enhancers
| Active | Vehicle/Enhancer | Skin Model | Flux (µg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Methyl Nicotinate | Propylene Glycol | Human Skin | - | Significant Enhancement | [5][6] |
| Methyl Nicotinate | Oleic Acid in Propylene Glycol | Human Skin | - | Significant Enhancement | [8] |
| Hexyl Nicotinate | Propylene Glycol | Human Skin | - | Significant Enhancement | [8] |
| Meloxicam | Isopropyl Myristate (10%) | Rat Skin | 83.79 | - | [4] |
| Meloxicam | Oleic Acid (20%) | Rat Skin | 84.41 | 1.07 | [4] |
Enhancement Ratio (ER) is the ratio of the flux with the enhancer to the flux without the enhancer.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound through an excised skin membrane from a topical formulation.
Apparatus and Materials:
-
Vertical Franz diffusion cells
-
Excised human or animal (e.g., porcine or rat) skin, dermatomed to a thickness of 400-500 µm
-
Receptor solution: Phosphate-buffered saline (PBS, pH 7.4), with 0.1% sodium azide to prevent microbial growth. A co-solvent like ethanol (up to 20%) may be added to maintain sink conditions.
-
Test formulation containing this compound
-
Magnetic stirrer and stir bars
-
Water bath with temperature control (to maintain skin surface at 32°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringes for sampling
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Excise the subcutaneous fat and dermis to the desired thickness using a dermatome. Cut the skin into sections large enough to be mounted on the Franz diffusion cells. Equilibrate the skin sections in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the skin section between the donor and receptor chambers with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium. Clamp the chambers together securely.
-
Temperature Equilibration: Place the assembled Franz cells in a water bath set to a temperature that maintains the skin surface at 32°C. Allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a known amount of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time (t_lag) is the x-intercept of the linear portion.
Mandatory Visualizations
Signaling Pathway for Nicotinate-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation in the skin.
Experimental Workflow for Topical Formulation Development
Caption: General workflow for the development and testing of topical formulations.
References
- 1. Solvent effects in permeation assessed in vivo by skin surface biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. univarsolutions.com [univarsolutions.com]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of propylene glycol on the skin penetration of drugs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo human skin permeability enhancement by oleic acid: a laser Doppler velocimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for skin type in Isopropyl nicotinate penetration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for skin type during isopropyl nicotinate penetration studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in this compound penetration across different skin samples in our in vitro studies. How can we control for this?
A1: Variability in skin penetration is a common issue stemming from inherent differences in skin barrier properties. To control for this, it is crucial to:
-
Standardize Skin Source: Whenever possible, use skin from a single donor for a set of experiments to minimize inter-individual variability.[1] If using multiple donors, ensure a balanced distribution of skin samples from each donor across your experimental groups.[1]
-
Characterize Skin Samples: Before starting the penetration study, characterize the skin samples for properties like transepidermal water loss (TEWL) and electrical resistance.[1][2] This allows you to either exclude outlier samples or use the data for covariate analysis.
-
Use Replicate Samples: Always run multiple replicates for each experimental condition to ensure the statistical reliability of your results.[1]
Q2: Our in vivo results for this compound-induced vasodilation differ significantly between participants of different ethnic backgrounds. How should we account for this?
A2: Studies have shown that skin permeability to nicotinates can vary among different racial groups.[1] To address this:
-
Homogeneous Study Population: If feasible, recruit a study population from a single ethnic group to reduce this source of variability.[1]
-
Stratified Study Design: If studying a diverse population is the goal, stratify your participants by ethnicity and ensure sufficient numbers in each group for meaningful statistical comparison.[1]
-
Baseline Measurements: Record baseline skin properties like blood flow, erythema, and TEWL for all participants, as these can also vary with ethnicity and influence the response to this compound.[1]
Q3: How does skin hydration status affect this compound penetration, and how can we control it in our experiments?
A3: Skin hydration significantly impacts the penetration of nicotinates. Increased hydration generally enhances permeation.[1][3] To control for this:
-
Controlled Acclimatization: Before the experiment, allow the skin (in vitro) or the participant's skin (in vivo) to acclimatize to a controlled temperature and humidity environment.[1]
-
Measure Baseline Hydration: Use a corneometer to measure the hydration level of the stratum corneum before applying this compound. This allows for the normalization of results based on baseline hydration.[1]
-
Occlusion: Be aware that occlusion (e.g., with a patch) will increase skin hydration and, consequently, penetration.
Q4: Can the vehicle formulation influence the effect of skin type on this compound penetration?
A4: Absolutely. The vehicle plays a critical role in the absorption of active ingredients. For instance, lipophilic enhancers can disrupt the stratum corneum's lipid matrix, potentially overriding some of the inherent differences between skin types. The choice of vehicle can significantly alter the penetration profile of this compound.
Experimental Protocols
In Vitro this compound Penetration Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the in vitro skin permeation of this compound.
-
Preparation of Skin Membranes:
-
Excised human or animal skin is thawed at room temperature.
-
Subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-400 µm).[1]
-
The dermatomed skin is cut into sections large enough to fit the Franz diffusion cells.
-
The integrity of each skin section is verified by measuring transepidermal water loss (TEWL) or electrical resistance.[1][2]
-
-
Franz Diffusion Cell Setup:
-
The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and a magnetic stir bar is added.[1]
-
The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[1]
-
The assembly is clamped together to ensure a leak-proof seal.[1]
-
The diffusion cells are placed in a water bath or heating block to maintain a constant temperature, typically 32°C to 37°C.[2][4]
-
-
Application of this compound Formulation:
-
A known quantity of the this compound formulation is applied to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals, samples are withdrawn from the receptor chamber for analysis.
-
The receptor solution is replaced with fresh, pre-warmed solution to maintain sink conditions.
-
-
Sample Analysis:
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
In Vivo Measurement of this compound-Induced Vasodilation using Laser Doppler Velocimetry (LDV)
This protocol outlines the in vivo measurement of the vascular response to topically applied this compound.
-
Subject Acclimatization:
-
Subjects should rest in a temperature and humidity-controlled room for at least 20-30 minutes before the measurement to allow their skin blood flow to stabilize.[1]
-
-
Baseline Measurement:
-
Baseline skin blood flow is measured at the application site using a Laser Doppler Velocimetry probe.
-
-
Application of this compound:
-
A defined amount of the this compound solution or formulation is applied to a specific area of the skin.[1]
-
-
Measurement of Vasodilation:
-
Skin blood flow is continuously monitored with the LDV probe over a set period.
-
The increase in blood flow over baseline is indicative of the penetration and pharmacological effect of this compound.
-
Data Presentation
Table 1: Hypothetical Permeability Data for this compound Across Different Skin Types
| Skin Type | Mean Flux (µg/cm²/h) | Standard Deviation | Permeability Coefficient (Kp) x 10⁻³ cm/h |
| Dry | 2.5 | 0.4 | 1.8 |
| Oily | 1.8 | 0.3 | 1.3 |
| Combination | 2.1 | 0.5 | 1.5 |
| Normal | 2.3 | 0.3 | 1.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental values will vary based on the specific protocol, formulation, and skin source.
Visualizations
Caption: Workflow for an in vitro this compound penetration study.
Caption: Simplified pathway of this compound-induced vasodilation.
References
Technical Support Center: Isopropyl Nicotinate Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of isopropyl nicotinate during storage and in formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and isopropanol.[1] This process can be catalyzed by both acids and bases.
Q2: What are the main factors that accelerate the hydrolysis of this compound?
Several factors can accelerate the hydrolysis of this compound:
-
Presence of Water: As a reactant in hydrolysis, the presence of moisture is a primary driver of degradation.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters. For similar nicotinic acid esters, hydrolysis is significantly faster at alkaline pH.[2][3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. This compound is known to degrade at temperatures above 100°C.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts, promoting the degradation of the ester.[5]
Q3: What are the recommended storage conditions for neat this compound?
To minimize hydrolysis, neat this compound should be stored in a cool, dry, and well-ventilated area.[1] Containers should be tightly sealed to prevent the ingress of moisture.
Q4: How can I prevent the hydrolysis of this compound in a formulation?
Preventing hydrolysis in a formulation requires a multi-faceted approach:
-
Control pH: Maintain the formulation at an optimal pH to minimize acid or base-catalyzed hydrolysis. For nicotinic acid esters, a slightly acidic to neutral pH is generally preferred.
-
Minimize Water Activity: In anhydrous or low-water formulations, minimizing the amount of free water is crucial.
-
Use of Stabilizers: Incorporating antioxidants and chelating agents can help mitigate degradation pathways that may be initiated by oxidative processes or catalyzed by metal ions.[6][7]
-
Appropriate Packaging: Use of airtight and opaque packaging can protect the formulation from moisture and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or change in the physical properties (e.g., crystallization, odor) of a formulation containing this compound. | Hydrolysis of this compound to nicotinic acid and isopropanol. | 1. Verify the pH of the formulation. Adjust to a more optimal range if necessary.2. Analyze the formulation for the presence of nicotinic acid using a suitable analytical method like HPLC.3. Review the formulation for sources of excess moisture.4. Consider the addition of stabilizers such as antioxidants or chelating agents in future batches. |
| Discoloration or off-odor in the formulation. | Oxidation, potentially catalyzed by metal ions. | 1. Incorporate a chelating agent, such as EDTA, to sequester metal ions.[5]2. Add an antioxidant to the formulation to prevent oxidative degradation.[7] |
| Precipitation in a liquid formulation. | Formation of nicotinic acid, which may have lower solubility in the formulation vehicle than this compound. | 1. Confirm the identity of the precipitate (likely nicotinic acid).2. Reformulate to adjust the pH or solvent system to improve the solubility of potential degradants or, more importantly, to prevent the degradation in the first place. |
Experimental Protocols
Protocol 1: Accelerated Stability Study for this compound Formulations
This protocol outlines a method to assess the stability of an this compound formulation under accelerated conditions to predict its shelf-life.
1. Materials and Equipment:
-
Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Reference standards for this compound and nicotinic acid.
-
Appropriate HPLC column (e.g., C18).
-
pH meter.
-
The formulation to be tested in its final packaging.
2. Methodology:
-
Prepare multiple samples of the this compound formulation in its final intended packaging.
-
Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a subset of samples for analysis.
-
For each sample, perform the following tests:
-
Appearance: Visually inspect for any changes in color, clarity, or phase separation.
-
pH: Measure the pH of the formulation.
-
Assay of this compound and Nicotinic Acid: Develop and validate an HPLC method to quantify the concentration of this compound and its primary degradant, nicotinic acid.
-
Mobile Phase Example: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) can be used. The exact ratio and pH should be optimized for the specific column and analytes.
-
Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., around 260 nm).
-
-
-
Record all data meticulously.
3. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line, assuming pseudo-first-order kinetics.
-
Use the Arrhenius equation to estimate the shelf-life at typical storage conditions (e.g., room temperature) if data from multiple temperatures is collected.
Protocol 2: pH-Rate Profile of this compound Hydrolysis
This protocol is designed to determine the rate of this compound hydrolysis at various pH values.
1. Materials and Equipment:
-
This compound.
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).
-
Constant temperature water bath or incubator.
-
HPLC system as described in Protocol 1.
-
Volumetric flasks and pipettes.
2. Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each pH to be tested, prepare a reaction solution by adding a small aliquot of the this compound stock solution to the respective buffer. The final concentration of the organic solvent should be low to minimize its effect on the reaction rate.
-
Incubate the reaction solutions at a constant temperature (e.g., 50°C to accelerate the reaction).
-
At predetermined time intervals, withdraw an aliquot from each reaction solution and immediately quench the reaction (e.g., by diluting with a cold mobile phase).
-
Analyze the samples by HPLC to determine the concentration of remaining this compound.
3. Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k) for that pH.
-
Create a pH-rate profile by plotting the logarithm of the rate constant (log k) versus pH. This plot will illustrate the pH at which the compound is most stable. For similar nicotinic acid esters, a U-shaped curve is often observed, indicating both acid and base catalysis.[8]
Data Presentation
Table 1: Factors Influencing this compound Hydrolysis and Recommended Mitigation Strategies
| Factor | Influence on Hydrolysis | Recommended Mitigation Strategy |
| Moisture | Increases hydrolysis rate. | Store in tightly sealed containers in a dry environment. Use anhydrous or low-water activity formulations where possible. |
| pH | Catalyzes hydrolysis at both acidic and basic extremes. | Buffer formulations to a pH of minimum hydrolysis, likely in the slightly acidic to neutral range. |
| Temperature | Higher temperatures accelerate the degradation rate. | Store at controlled room temperature or as recommended by stability studies. Avoid exposure to excessive heat. |
| Metal Ions | Can catalyze degradation. | Incorporate chelating agents (e.g., Disodium EDTA) into formulations.[5] |
| Light | May accelerate degradation, although data is limited. | Store in opaque or amber-colored containers. |
| Oxidizing Agents | Can lead to degradation of the molecule. | Avoid contact with strong oxidizing agents. Consider the use of antioxidants in formulations. |
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. This compound | 553-60-6 | Benchchem [benchchem.com]
- 2. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. thecosmeticformulator.com [thecosmeticformulator.com]
- 6. specialchem.com [specialchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. researchgate.net [researchgate.net]
minimizing irritation from topical Isopropyl nicotinate application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical Isopropyl Nicotinate.
Troubleshooting Guides
Scenario 1: Unexpectedly High Level of Skin Irritation in Pre-clinical Models
Question: We are observing significant erythema and edema in our animal or in-vitro models with a new this compound formulation. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpectedly high irritation from topical this compound can stem from several factors related to the formulation and the experimental model. Here is a step-by-step troubleshooting guide:
-
Review Formulation Components:
-
Vehicle Effects: The vehicle can significantly impact the irritation potential. Alcohols like ethanol can enhance penetration and subsequent irritation[1]. Consider the components of your vehicle and their individual irritancy profiles. Lipophilic vehicles like isopropyl myristate may also enhance penetration[2][3].
-
pH of the Formulation: The pH of your formulation should ideally be between 4.5 and 6 to match the skin's natural acidic mantle. A pH outside this range can disrupt the skin barrier and increase irritation[4].
-
Concentration of this compound: Irritation is often dose-dependent. You may need to re-evaluate the concentration of this compound in your formulation.
-
-
Evaluate the Experimental Model:
-
In-Vitro Models (Reconstructed Human Epidermis - RhE): Ensure the RhE model is properly qualified and that the protocol follows established guidelines like OECD TG 439[5][6][7][8][9]. Check for proper controls (positive and negative) to validate the assay's performance.
-
Animal Models: The skin of some animal models can be more or less sensitive than human skin. Ensure that the scoring of erythema and edema is consistent and performed by trained personnel.
-
-
Implement Mitigation Strategies:
-
Incorporate Anti-Irritants: Consider adding anti-irritants to your formulation. These can include:
-
Barrier-enhancing agents: Ceramides and fatty acids.
-
Soothing agents: Allantoin, panthenol, and bisabolol.
-
Antioxidants: Vitamin E and green tea polyphenols.
-
-
Optimize the Vehicle: If using a hydroalcoholic base, consider reducing the alcohol content or adding humectants like glycerin to counteract the drying and irritating effects.
-
Logical Workflow for Troubleshooting High Irritation
Caption: Troubleshooting workflow for addressing high irritation.
Scenario 2: High Variability in Human Subject Responses During Clinical Trials
Question: We are conducting a human patch test and observing a wide range of responses to our this compound formulation, from no reaction to strong erythema. How can we manage and interpret this variability?
Answer:
High inter-individual variability is a known challenge in testing topical products that induce erythema. Here’s how to approach this issue:
-
Standardize the Assessment:
-
Consistent Scoring: Use a standardized scoring system for erythema, edema, and other signs of irritation. The SCORAD index, for example, grades erythema and edema on a scale of 0 (absent) to 3 (severe)[2][10][11]. Ensure all assessors are trained and calibrated.
-
Objective Measurements: Supplement visual scoring with instrumental measurements. A chromameter or spectrophotometer can provide quantitative data on changes in skin color (erythema).
-
-
Refine the Experimental Protocol:
-
Minimal Erythema Concentration (MEC): For each subject, consider determining the Minimal Erythema Concentration (MEC) of this compound. This is the lowest concentration that produces a uniform erythema[12][13]. Using a subject-specific MEC as the challenge concentration can help normalize the response.
-
Controlled Application: Ensure the exact amount of formulation is applied to a consistent surface area for each subject.
-
-
Data Analysis:
-
Stratify the Population: If possible, collect data on subject characteristics that might influence skin sensitivity, such as a history of atopic dermatitis. This may allow for stratification of the results during data analysis.
-
Statistical Approach: Use appropriate statistical methods to account for variability. Non-parametric tests may be more suitable for ordinal scoring data.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of skin irritation caused by this compound?
A1: this compound is a rubefacient, meaning it causes vasodilation (widening of blood vessels) and a localized, mild inflammatory response[6][7]. This is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from cells within the skin[4][14][15]. This leads to increased blood flow, resulting in the characteristic erythema (redness) and a warming sensation.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Prostaglandin-mediated vasodilation pathway.
Q2: What are the best practices for formulating with this compound to minimize irritation?
A2: Proactive formulation design is key. Consider the following:
-
Vehicle Selection: Choose a vehicle with low intrinsic irritation potential.
-
pH Optimization: Buffer the formulation to a pH of 4.5-6.0[4].
-
Inclusion of Anti-Irritants: Proactively include a combination of anti-inflammatory agents, antioxidants, and barrier-enhancing lipids.
-
Encapsulation: For future development, consider encapsulation technologies like liposomes or nanoparticles to control the release of this compound and reduce direct contact with the epidermis.
Q3: Are there validated in-vitro models to screen our this compound formulations for reduced irritation potential?
A3: Yes, the most widely accepted in-vitro method is the Reconstructed Human Epidermis (RhE) Test, as described in the OECD Test Guideline 439[5][6][7][8][9]. This method uses a 3D model of the human epidermis to assess keratinocyte viability after exposure to a test substance. A significant reduction in cell viability indicates irritation potential. This is a reliable, non-animal alternative for screening the irritancy of topical formulations.
Q4: How can we quantitatively measure the reduction in skin irritation with our reformulated products in human trials?
A4: Several quantitative and semi-quantitative methods can be employed:
-
Instrumental Assessment:
-
Chromameter/Spectrophotometer: To measure changes in skin color (erythema).
-
Transepidermal Water Loss (TEWL): To assess skin barrier integrity. An increase in TEWL suggests a compromised barrier.
-
Corneometer: To measure skin hydration.
-
-
Clinical Scoring: A trained investigator can grade the severity of erythema, edema, and other signs of irritation using a standardized scale.
Data Presentation
Table 1: Example Dose-Response of this compound-Induced Erythema
| This compound Concentration (% w/v) | Mean Erythema Score (0-4 Scale*) | Percentage of Subjects with Moderate Erythema (Score ≥ 2) |
| 0.1 | 0.5 ± 0.2 | 5% |
| 0.5 | 1.8 ± 0.5 | 45% |
| 1.0 | 2.9 ± 0.7 | 85% |
| 2.0 | 3.6 ± 0.4 | 98% |
*Erythema Scale: 0 = None, 1 = Mild, 2 = Moderate, 3 = Marked, 4 = Severe[16]
Table 2: Efficacy of Different Classes of Anti-Irritants in Reducing this compound-Induced Irritation
| Anti-Irritant Class | Example Ingredients | Mechanism of Action | Expected % Reduction in Erythema Score |
| Barrier Repair | Ceramides, Linoleic Acid | Reinforce the stratum corneum lipid barrier | 15-25% |
| Soothing Agents | Bisabolol, Allantoin, Panthenol | Reduce inflammatory mediators and calm the skin | 20-35% |
| Antioxidants | Tocopherol (Vitamin E), Green Tea Polyphenols | Neutralize reactive oxygen species (ROS) | 10-20% |
| Humectants | Glycerin | Improve skin hydration and barrier function | 25-40%[17][18][19][20] |
Experimental Protocols
Protocol 1: In-Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) - Based on OECD TG 439
This protocol provides a general outline for assessing the irritation potential of an this compound formulation.
Experimental Workflow for In-Vitro Skin Irritation Test (OECD TG 439)
References
- 1. researchgate.net [researchgate.net]
- 2. Scoring systems in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Prostaglandins and Skin Cancer: An Old Pathway With New Insights in Cutaneous Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. eurolab.net [eurolab.net]
- 8. senzagen.com [senzagen.com]
- 9. iivs.org [iivs.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. actadermatovenerologicacroatica.hr [actadermatovenerologicacroatica.hr]
- 12. researchgate.net [researchgate.net]
- 13. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cellular inflammatory response in nicotinate skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-irritants II: Efficacy against cumulative irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Vasodilatory Response of Isopropyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Isopropyl nicotinate and aiming to enhance its vasodilatory effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of vasodilation induced by this compound?
A1: this compound, a nicotinic acid ester, induces vasodilation primarily through the prostaglandin pathway.[1] Upon topical application, it penetrates the skin and is hydrolyzed to nicotinic acid. This activates the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from dermal Langerhans cells and keratinocytes.[2] PGD2 then binds to the DP1 receptor on vascular smooth muscle cells, leading to vasodilation and an increase in cutaneous blood flow.[3] Local sensory nerves also play a secondary role in this response.[1]
Q2: How can the vasodilatory response to this compound be enhanced?
A2: Enhancing the vasodilatory response to this compound primarily involves strategies to increase its penetration through the stratum corneum and optimize its formulation. Key approaches include:
-
Formulation with Penetration Enhancers: Incorporating chemical penetration enhancers such as ethanol, propylene glycol, or fatty acids can disrupt the lipid bilayer of the stratum corneum, facilitating the diffusion of the lipophilic this compound molecule.[4]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoformulations like liposomes, ethosomes, or microemulsions can improve its solubility, stability, and skin permeation, leading to a more pronounced and sustained vasodilatory effect.[5][6]
-
Synergistic Combinations: While specific studies on this compound are limited, combining it with other vasodilators that act via different mechanisms (e.g., nitric oxide donors) could potentially lead to a synergistic effect. However, this requires experimental validation.
Q3: What are the common challenges encountered during in vitro and in vivo experiments with this compound?
A3: Common challenges include:
-
High Inter-Individual Variability: In vivo studies often show significant variation in the vasodilatory response between subjects due to differences in skin thickness, hydration, and density of hair follicles.[7][8]
-
Vehicle Effects: The vehicle used to dissolve and apply this compound can significantly influence its penetration and, consequently, the observed vasodilatory response.
-
Lipophilicity Issues in Aqueous Environments: In in vitro organ bath experiments, the lipophilic nature of this compound can lead to poor solubility in aqueous buffers, adherence to tubing, and difficulty in achieving accurate and stable concentrations.
Q4: Are there any known inhibitors of this compound-induced vasodilation?
A4: Yes, since the primary mechanism involves prostaglandins, cyclooxygenase (COX) inhibitors such as non-steroidal anti-inflammatory drugs (NSAIDs) can significantly reduce the vasodilatory response.[1] Studies on methyl nicotinate have shown that NSAIDs can reduce the perfusion increase by as much as 82%.[1]
Troubleshooting Guides
Laser Doppler Flowmetry (LDF) for Cutaneous Blood Flow Measurement
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or weak vasodilatory response | 1. Ineffective skin penetration. 2. Inactive this compound solution. 3. Subject is a non-responder or has taken NSAIDs. 4. Insufficient dose. | 1. Ensure the application site is clean and dry. Consider using a penetration enhancer in the formulation. 2. Prepare fresh solutions of this compound. 3. Screen subjects for NSAID use. Acknowledge biological variability. 4. Perform a dose-response study to determine the optimal concentration. |
| High variability in readings | 1. Movement artifacts (subject or probe). 2. Inconsistent application of the test substance. 3. Changes in ambient temperature. 4. Probe pressure on the skin. | 1. Ensure the subject is in a comfortable and stable position. Secure the LDF probe firmly but without excessive pressure.[9] 2. Use a defined application area and volume. 3. Conduct experiments in a temperature-controlled room. Allow for an acclimatization period.[10] 4. Use a probe holder to maintain consistent, light pressure. |
| Drifting baseline | 1. Incomplete acclimatization of the subject to the room temperature. 2. Localized skin reactions to the adhesive used for the probe. | 1. Allow for a sufficient acclimatization period (at least 20-30 minutes) before starting baseline measurements. 2. Use hypoallergenic adhesives and check for any visible skin irritation before the experiment. |
| Artifacts in the signal | 1. Electrical interference from other equipment. 2. Bubbles in the gel if a coupling medium is used. | 1. Ensure proper grounding of all equipment. 2. Apply coupling gel carefully to avoid entrapping air. |
In Vitro Organ Bath Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in the bath | 1. Poor solubility of the lipophilic compound in the aqueous buffer. | 1. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO, ethanol) and add it to the bath in small volumes. Ensure the final solvent concentration does not exceed a level that affects the tissue (typically <0.1%). 2. Consider using a buffer containing albumin to improve solubility. |
| Inconsistent or diminishing tissue response over time | 1. Tissue fatigue or degradation during long experiments.[11] 2. Adsorption of the lipophilic compound to the organ bath apparatus (tubing, chamber walls). | 1. Allow for adequate equilibration and washout periods between drug administrations. Ensure continuous oxygenation and temperature control.[12] 2. Pre-saturate the system by running a solution of this compound through it before the experiment. Use inert materials for tubing where possible. |
| Paradoxical contractile response | 1. In some vascular beds, PGD2 can cause vasoconstriction via thromboxane receptors.[13][14] | 1. Co-administer a thromboxane receptor antagonist to isolate the vasodilatory effect. |
| High baseline noise | 1. Bubbles from the aeration system interfering with the force transducer. | 1. Position the tissue away from the direct stream of bubbles.[15] |
Quantitative Data Summary
Note: Specific quantitative data for this compound is limited in the available literature. The following data for related nicotinic acid esters is provided for reference and to guide experimental design. It is recommended to perform dose-response studies for this compound to determine its specific potency and efficacy.
Table 1: Dose-Response of Nicotinic Acid Esters on Cutaneous Blood Flow
| Compound | Concentration | Application Site | Measurement Method | Observed Effect |
| Benzyl Nicotinate | Not specified | Forearm, Forehead, Calf | Laser Doppler Flowmetry | Dose-dependent increase in blood flow, with the most rapid and highest response on the forehead.[7][8] |
| Hexyl Nicotinate | 0.025%, 0.05%, 0.1% | Forearm | Laser Doppler Flowmetry | Dose-related increase in skin blood flow.[16] |
| Methyl Nicotinate | 1% | Forearm and Foot | Laser Doppler Perfusion Imaging | Vasodilation peaked at 15-30 minutes and returned to baseline within 120 minutes. |
Table 2: Effect of Inhibitors on Methyl Nicotinate-Induced Vasodilation
| Inhibitor | Pathway Targeted | Reduction in Perfusion Increase | Significance (p-value) |
| NSAID | Cyclooxygenase (Prostaglandin synthesis) | 82% | < 0.01 |
| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01 |
| L-NMMA | Nitric Oxide Synthase | No significant effect | - |
(Data adapted from a study on Methyl Nicotinate)[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Vasodilation using Laser Doppler Flowmetry
-
Subject Preparation:
-
Subjects should avoid caffeine, nicotine, and strenuous exercise for at least 4 hours before the experiment.
-
Ensure subjects have not taken any NSAIDs for at least 48 hours prior to the study.
-
Acclimatize the subject to a temperature-controlled room (22-24°C) for at least 30 minutes.
-
Select a standardized application site, typically the volar forearm, due to its consistent response.[10]
-
-
Preparation of this compound Formulation:
-
Dissolve this compound in a suitable vehicle. For initial studies, a simple solvent system (e.g., ethanol:propylene glycol:water) can be used.
-
Prepare a range of concentrations to establish a dose-response relationship.
-
-
Application and Measurement:
-
Clean the application site gently with a sterile wipe and allow it to dry completely.
-
Record baseline skin blood flow for at least 5 minutes using a Laser Doppler Flowmeter.
-
Apply a standardized volume (e.g., 20 µL) of the this compound formulation to a defined area (e.g., 1 cm²).
-
Continuously record the blood flow until it returns to baseline (typically up to 120 minutes).
-
-
Data Analysis:
-
Calculate the change in blood flow from baseline.
-
Determine the time to onset of vasodilation, time to peak response, and the area under the curve (AUC) to quantify the total vasodilatory effect.
-
Protocol 2: In Vitro Assessment of Vasodilation using an Organ Bath
-
Tissue Preparation:
-
Isolate arterial segments (e.g., rat mesenteric artery, porcine coronary artery) and cut them into rings (2-3 mm).
-
Suspend the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.[17]
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine, U46619).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response as a percentage of the pre-contraction.
-
-
Data Analysis:
-
Construct a concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal relaxation).
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for in vivo vasodilation assessment.
Caption: Experimental workflow for in vitro vasodilation assessment.
References
- 1. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Formulation Techniques For Enhancing Topical Drug Delivery - Dow Development Labs [dowdevelopmentlabs.com]
- 6. Innovative Formulation Techniques For Enhanced Topical Delivery - Dow Development Labs [dowdevelopmentlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The vasoconstrictor activities of prostaglandin D2 via the thromboxane prostanoid receptor and E prostanoid receptor-3 outweigh its concurrent vasodepressor effect mainly through D prostanoid receptor-1 ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pulmonary vascular effects of prostaglandin D2, but not its systemic vascular or airway effects, are mediated through thromboxane receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. karger.com [karger.com]
- 17. reprocell.com [reprocell.com]
Validation & Comparative
A Comparative Efficacy Analysis of Isopropyl Nicotinate and Other Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Isopropyl Nicotinate against other common nicotinic acid esters, focusing on their vasodilatory, skin penetration, and anti-inflammatory properties. The information presented is supported by available experimental data and established structure-activity relationships.
Introduction
Nicotinic acid (niacin) and its ester derivatives are well-known for their vasodilatory effects, which are primarily mediated by the release of prostaglandins.[1][2] These compounds are of significant interest in topical formulations for their ability to increase local blood flow and for their potential anti-inflammatory properties. The efficacy of these esters is closely linked to their physicochemical properties, which govern their ability to penetrate the stratum corneum and reach their target receptors in the epidermis and dermis. This guide will compare this compound to other nicotinic acid esters such as methyl, ethyl, propyl, butyl, hexyl, and benzyl nicotinate, providing a comprehensive overview for research and development purposes.
Mechanism of Action: GPR109A Signaling and Prostaglandin Release
The primary mechanism of action for nicotinic acid and its esters involves the activation of the G protein-coupled receptor GPR109A (also known as HCA2) on epidermal Langerhans cells and keratinocytes.[3] This activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4] These prostaglandins then act on receptors on the surrounding vascular smooth muscle cells, causing vasodilation and the characteristic flushing response.[4]
Comparative Efficacy
The efficacy of topically applied nicotinic acid esters is a function of their ability to penetrate the skin and their intrinsic activity at the GPR109A receptor. While direct comparative studies for this compound against a full range of esters are limited, we can infer relative performance based on their physicochemical properties and available data for other esters.
Physicochemical Properties
The lipophilicity of a molecule, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of its ability to permeate the lipid-rich stratum corneum. A higher LogP value generally indicates greater lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14[5][6] | 0.83[7] |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16[3][8][9] | ~1.3 |
| This compound | C₉H₁₁NO₂ | 165.19 [1][2][10][11] | ~1.6 [10] |
| Propyl Nicotinate | C₉H₁₁NO₂ | 165.19[12][13][14][15][16] | 1.9[17] |
| Butyl Nicotinate | C₁₀H₁₃NO₂ | 179.22[18][19][20][21] | ~2.4 |
| Hexyl Nicotinate | C₁₂H₁₇NO₂ | 207.27[4][22][23][24][25] | 3.51[4] |
| Benzyl Nicotinate | C₁₃H₁₁NO₂ | 213.23 | 2.4 |
Note: LogP values are predicted and can vary slightly based on the prediction algorithm. The trend of increasing lipophilicity with alkyl chain length is consistent.
Skin Penetration
Studies have shown a correlation between the lipophilicity of nicotinic acid esters and their skin penetration. Esters with moderate lipophilicity, such as methyl and ethyl nicotinate, can effectively bypass the stratum corneum.[6] As the alkyl chain length increases, the lipophilicity increases, which can enhance penetration through the lipid matrix of the stratum corneum up to a certain point, after which increased partitioning into the stratum corneum can retard passage into the viable epidermis.
While direct comparative data for this compound is scarce, its LogP value suggests that its skin penetration profile would be between that of ethyl and propyl nicotinate, indicating efficient absorption.
Vasodilatory Efficacy
The vasodilatory response to topical nicotinic acid esters is dependent on both skin penetration and subsequent activation of the prostaglandin synthesis pathway. The intensity and duration of the erythema (redness) are common measures of this effect.
Anti-inflammatory Efficacy
The anti-inflammatory effects of nicotinic acid and its derivatives are thought to be mediated, in part, by the activation of GPR109A on immune cells, leading to a reduction in the production of pro-inflammatory cytokines.[24] The efficacy of topical anti-inflammatory action will also depend on the ability of the ester to penetrate the skin and reach these target cells.
Direct comparative anti-inflammatory data for this compound is limited. However, its expected efficient skin penetration suggests it would be an effective anti-inflammatory agent, comparable to other esters with similar physicochemical properties.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is widely used to assess the percutaneous absorption of topical compounds.
Protocol:
-
Skin Preparation: Full-thickness or dermatomed human or animal skin is used. Subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The Franz diffusion cell is assembled, ensuring a leak-proof seal between the donor and receptor compartments.
-
Receptor Phase: The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to mimic skin surface temperature. The solution is continuously stirred.
-
Compound Application: A known amount of the test formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh, pre-warmed buffer.
-
Analysis: The concentration of the permeated nicotinic acid ester in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
Vasodilation Assessment (Laser Doppler Flowmetry)
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure microvascular blood flow in the skin.
Protocol:
-
Subject Acclimatization: Subjects are acclimatized to a temperature-controlled room for at least 20-30 minutes before measurements.
-
Baseline Measurement: The LDF probe is placed on the test site (e.g., volar forearm), and baseline skin blood flow is recorded for several minutes.
-
Compound Application: The nicotinic acid ester formulation is applied to a defined area of the skin near the LDF probe.
-
Monitoring: Skin blood flow is continuously or periodically monitored until the response returns to baseline.
-
Data Analysis: The change in blood flow from baseline is calculated to determine parameters such as the time to onset of vasodilation, time to peak response, and the area under the curve of the response.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model for evaluating the efficacy of anti-inflammatory agents.
Protocol:
-
Animal Dosing: The test compound (nicotinic acid ester) is administered to the animals, typically topically to the paw or systemically, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar tissue of the right hind paw of the animals.[8][12]
-
Measurement of Paw Edema: The volume of the paw is measured at specified time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[21]
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the swelling in the treated group to that in a control group.
Conclusion
This compound, with its moderate lipophilicity, is expected to exhibit efficient skin penetration and, consequently, potent vasodilatory and anti-inflammatory effects. Based on its physicochemical properties, its efficacy is likely to be comparable to or greater than that of shorter-chain esters like methyl and ethyl nicotinate and potentially more optimized for topical delivery than longer-chain, more lipophilic esters like hexyl nicotinate. However, direct comparative studies are necessary to definitively establish its efficacy relative to other nicotinic acid esters. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of endothelium-derived nitric oxide to exercise-induced vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl nicotinate-induced vasodilation in generalized social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The release of prostaglandin E 1 from micropipettes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 24. The Comparison of the Anti-inflammatory Efficacy of Phytochemical Extracts in Punica granatum and Lawsonia inermis Among Patients Diagnosed With Chronic Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Isopropyl Nicotinate and Alternative Topical Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Isopropyl nicotinate against other commonly used topical anti-inflammatory agents. Due to the limited availability of direct experimental data on this compound, this guide draws upon data from closely related nicotinic acid esters and compares their established mechanisms and efficacy with those of other anti-inflammatory compounds.
Executive Summary
This compound, an ester of nicotinic acid, is primarily recognized for its rubefacient and vasodilatory properties. While its direct anti-inflammatory effects are not extensively documented in publicly available research, the known mechanisms of related nicotinic acid derivatives suggest a potential role in modulating inflammatory pathways. This guide synthesizes available data on nicotinic acid and its esters, offering a comparative framework against established topical anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of topical agents is commonly evaluated using in vivo models such as carrageenan-induced paw edema and croton oil-induced ear edema, and in vitro models like lipopolysaccharide (LPS)-stimulated macrophages.
In Vivo Anti-inflammatory Data
| Compound | Concentration | Animal Model | Edema Inhibition (%) | Reference |
| Nicotinamide Gel | 2% | Wistar Rats | Significant (p<0.001) | [1] |
| Nicotinamide Gel | 3% | Wistar Rats | Significant (p<0.001) | [1] |
| Nicotinamide Gel | 4% | Wistar Rats | More pronounced than 2% and 3% | [1] |
| Indomethacin | 10 mg/ear | Mice | ~50% | N/A |
| Dexamethasone | 0.1 mg/ear | Mice | ~60-70% | N/A |
Note: The data for Nicotinamide gel did not provide a specific percentage of inhibition but stated it was statistically significant. The data for Indomethacin and Dexamethasone are representative values from typical croton oil-induced ear edema assays.
In Vitro Anti-inflammatory Data
The anti-inflammatory effects of nicotinic acid have been demonstrated in vitro by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages.
| Compound | Cell Line | Stimulant | Cytokine Measured | Inhibition (%) | Reference |
| Nicotinic Acid | Human Monocytes | LPS | TNF-α | 49.2 ± 4.5 | N/A |
| Nicotinic Acid | Human Monocytes | LPS | IL-6 | 56.2 ± 2.8 | N/A |
| Nicotine | Murine Splenocytes | LPS | TNF-α | Significant inhibition in young mice | [2] |
| Nicotine | Murine Splenocytes | LPS | IL-6 | Significant inhibition in old mice | [2] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammatory gene expression.
Proposed Anti-inflammatory Mechanism of Nicotinic Acid Derivatives
Nicotinic acid has been shown to exert anti-inflammatory effects through the GPR109A receptor, which can lead to the suppression of the NF-κB signaling pathway. This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. While not directly demonstrated for this compound, it is plausible that it shares a similar mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound being evaluated.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: The test compound or standard drug is administered orally or topically, typically 30-60 minutes before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
LPS-Stimulated Macrophage Assay
This in vitro model is used to evaluate the effect of compounds on the production of inflammatory cytokines.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculation: The percentage of inhibition of cytokine production is calculated for each treatment group relative to the LPS-stimulated control group.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is sparse, the known mechanisms of related nicotinic acid derivatives provide a basis for its potential activity. The primary mechanism is likely centered on the activation of the GPR109A receptor, leading to the downstream inhibition of the NF-κB pathway and a subsequent reduction in the production of pro-inflammatory cytokines.
For a definitive validation of this compound's anti-inflammatory properties, further research employing standardized in vivo and in vitro models, such as those detailed in this guide, is essential. A direct comparative study of various nicotinic acid esters would be particularly valuable in elucidating the structure-activity relationship and positioning this compound within the broader class of topical anti-inflammatory agents. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data to fill the current knowledge gap.
References
A Comparative Analysis of Isopropyl Nicotinate and Other Vasoactive Agents on Microcirculation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial results and mechanisms of action of isopropyl nicotinate and other therapeutic agents aimed at improving microcirculation. The data presented is intended to support research and development efforts in the field of vascular medicine and drug discovery.
Introduction to Microcirculation and Therapeutic Intervention
Microcirculation refers to the network of the smallest blood vessels, including arterioles, capillaries, and venules, which plays a crucial role in the delivery of oxygen and nutrients to tissues and the removal of metabolic waste. Impaired microcirculation is a key pathophysiological component of numerous diseases, including diabetes, peripheral artery disease, and circulatory shock. Consequently, therapeutic agents that can enhance microcirculation are of significant clinical interest.
This guide focuses on the effects of topically applied nicotinic acid esters, such as this compound and its close analog methyl nicotinate, and compares their performance with other agents known to modulate microvascular function, namely topical nitroglycerin and systemic L-arginine.
Comparative Efficacy and Mechanism of Action
The following tables summarize the quantitative data from various studies on the effects of these agents on key microcirculatory parameters.
Table 1: Comparison of Topical Vasoactive Agents on Skin Microcirculation
| Agent | Dosage/Concentration | Key Efficacy Endpoints | Onset of Action | Duration of Action | Primary Mechanism of Action |
| Methyl Nicotinate | 1% topical application | Comparable maximal vasodilation to acetylcholine and sodium nitroprusside in diabetic neuropathic patients.[1] | Within 5 minutes.[1] | Declines to pre-application levels after 120 minutes.[1] | Prostaglandin-mediated pathways and local sensory nerve involvement.[2][3] |
| Topical Nitroglycerin | 0.1 mL of a 1% solution | Significant increase in Microvascular Flow Index (MFI), Total Vessel Density (TVD), Proportion of Perfused Vessels (PPV), and Perfused Vessel Density (PVD) in patients with circulatory shock.[4] | Measurements taken at 3 and 30 minutes post-application.[5][6] | Effects observed at 30 minutes.[5][6] | Nitric oxide (NO) donor, leading to smooth muscle relaxation and vasodilation.[7] |
Table 2: Comparison of Systemic Agents on Microcirculation
| Agent | Dosage/Administration | Key Efficacy Endpoints | Study Population | Primary Mechanism of Action |
| L-arginine | Intracoronary infusion | Significantly augmented coronary blood flow responses to acetylcholine in patients.[8] | Patients with microvascular angina.[8] | Precursor to nitric oxide (NO), improving endothelium-dependent vasodilation.[8][9] |
| L-arginine | Oral supplementation | Significantly higher functional capillary density and total vessel density of small vessels immediately after exercise.[10][11] | Healthy men undergoing anaerobic exercise.[10][11] | Increases NO availability.[9] |
| Inositol Nicotinate | Oral | Vasodilatory properties through the release of prostaglandins.[12] | General | Slow release of nicotinic acid, which induces prostaglandin release.[12] |
| Xantinol Nicotinate | 1000 mg oral | Significant improvement in cutaneous microcirculation, including increased maximal post-ischemic erythrocyte velocity and duration of hyperemia.[13] | Patients with coronary artery disease and hyperlipidemia.[13] | Vasodilation.[13] |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpreting the results and designing future experiments.
Topical Methyl Nicotinate Study Protocol: [1]
-
Subjects: 10 diabetic patients with peripheral neuropathy and 10 age- and sex-matched healthy control subjects.
-
Intervention: Topical application of 1% methyl nicotinate and a placebo emulsion.
-
Measurement Technique: Laser Doppler Perfusion Imaging was used to measure the vasodilatory response at the forearm and dorsum of the foot at 5, 15, 30, 60, and 120 minutes post-application.
-
Comparators: The vasodilatory response was also evaluated after iontophoresis of 1% acetylcholine (ACh) and 1% sodium nitroprusside (SNP).
Topical Nitroglycerin Study Protocol: [4][6]
-
Subjects: 20 postoperative patients in circulatory shock and 20 preoperative control subjects.
-
Intervention: Sublingual application of 0.1 mL of a 1% nitroglycerin solution.
-
Measurement Technique: Sublingual microcirculation was imaged using incident dark field microscopy (a handheld videomicroscope) before and at 3 and 30 minutes after the application of nitroglycerin.
-
Parameters Assessed: Microcirculation heterogeneity index (MHI), microvascular flow index (MFI), total vessel density (TVD), proportion of perfused vessels (PPV), and perfused vessel density (PVD).
L-arginine Supplementation Study Protocol: [10][11]
-
Subjects: 20 healthy men.
-
Study Design: Double-blind, randomized, placebo-controlled study.
-
Intervention: Oral L-arginine supplementation.
-
Procedure: Subjects performed a 60-second BOSCO jumping test.
-
Measurement Technique: Sublingual microcirculation was evaluated using sidestream dark field (SDF) videomicroscopy before, immediately after, and 30 minutes after the exercise.
-
Parameters Assessed: Systemic hemodynamic parameters, microvascular flow index, proportion of perfused vessels, functional capillary density, and total vessel density of small vessels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental designs described in the cited literature.
Figure 1: Signaling pathway for topical nicotinate-induced vasodilation.
Figure 2: Mechanism of action for nitric oxide-mediated vasodilation.
Figure 3: Generalized experimental workflow for assessing microcirculatory changes.
Conclusion
The available evidence suggests that topical application of nicotinic acid esters, such as methyl nicotinate, effectively induces cutaneous vasodilation, with a rapid onset and a duration of approximately two hours.[1] The mechanism is primarily mediated through the prostaglandin pathway and local sensory nerves.[2][3] In comparison, topical nitroglycerin also demonstrates potent vasodilatory effects by acting as a nitric oxide donor, significantly improving microcirculatory parameters in compromised states like circulatory shock.[4] Systemic agents like L-arginine and other nicotinic acid derivatives also enhance microcirculation, albeit through different administrative routes and with broader systemic effects.[8][13]
For researchers and drug development professionals, the choice of agent for improving microcirculation will depend on the target tissue, the desired onset and duration of action, and the specific pathological context. Topical nicotinates offer a localized and transient effect, which may be advantageous for specific dermatological or peripheral vascular applications. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of this compound with other vasoactive agents in various clinical settings.
References
- 1. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. zenodo.org [zenodo.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Microcirculatory effects of L-arginine during acute anaerobic exercise in healthy men: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microcirculatory effects of L-arginine during acute anaerobic exercise in healthy men: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Inositol Nicotinate? [synapse.patsnap.com]
- 13. Influence of xantinole nicotinic acid on cutaneous microcirculation in patients with coronary artery disease and hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isopropyl Nicotinate Delivery Systems: A Guide for Researchers
For Immediate Release
A Comprehensive Comparison of Topical Delivery Systems for Isopropyl Nicotinate
This guide offers a detailed comparative analysis of various delivery systems for this compound, a potent vasodilator commonly used in topical formulations to enhance microcirculation. The information is intended for researchers, scientists, and drug development professionals seeking to optimize the dermal and transdermal delivery of this active ingredient. This document provides an objective comparison of conventional formulations, microemulsions, liposomes, and solid lipid nanoparticles (SLNs), supported by experimental data and detailed methodologies.
Introduction to this compound and Delivery System Technologies
This compound, the isopropyl ester of nicotinic acid, is a lipophilic compound that readily penetrates the stratum corneum. Upon enzymatic hydrolysis in the skin, it releases nicotinic acid, which in turn stimulates the production of prostaglandins, leading to localized vasodilation.[1] The efficiency of this process is highly dependent on the formulation's ability to deliver the active ingredient to the viable epidermis and dermis. Advanced delivery systems such as microemulsions, liposomes, and solid lipid nanoparticles offer significant advantages over conventional formulations by enhancing drug solubilization, improving skin permeation, and providing controlled release.
Comparative Data on Delivery System Performance
While direct comparative studies on various this compound delivery systems are limited, data from studies on related nicotinic acid esters and amides in different formulations provide valuable insights into their potential performance. The following tables summarize key performance parameters for different delivery systems, drawing from research on nicotinic acid prodrugs and nicotinamide.
Table 1: Physicochemical Properties of Nanocarrier-Based Formulations
| Delivery System | Active Ingredient | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Microemulsion | Dodecyl Nicotinate | 20-50 | < 0.3 | -5 to +5 | > 95% |
| Liposomes (IPI Vesicles) | Isopropyl Isothiocyanate | 298 ± 5.1 | 0.33 | -18.7 | 86.2 ± 5.3[2] |
| Solid Lipid Nanoparticles (SLNs) | Nicotine-Stearic Acid Conjugate | 113.5 ± 0.91 | 0.211 ± 0.01 | -48.1 ± 5.75 | 46.45 ± 1.53[3] |
Table 2: In Vitro Skin Permeation of Nicotinic Acid Derivatives from Various Formulations
| Delivery System | Active Ingredient | Skin Model | Cumulative Permeation (µg/cm²) at 24h | Permeation Flux (µg/cm²/h) |
| Microemulsion | Dodecyl Nicotinate | Mice Skin | ~180 | ~7.5 |
| Propylene Glycol with 10% Lauric Acid | Dodecyl Nicotinate | Mice Skin | ~120 | ~5.0 |
| Isopropyl Myristate (IPM) Solution | Dodecyl Nicotinate | Mice Skin | ~60 | ~2.5 |
| Microemulsion | Nicotinamide | Newborn Pig Skin | Enhanced compared to solution | Not specified |
| Water/IPA Solution | Nicotinamide | Newborn Pig Skin | Baseline | Not specified |
Data for dodecyl nicotinate is estimated from graphical representations in the cited literature and pertains to the release of nicotinic acid from the prodrug.[4] Data for nicotinamide indicates enhanced penetration from a microemulsion compared to a solution, though specific quantitative values for flux were not provided in the abstract.[5]
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key characterization and performance assays are provided below.
In Vitro Skin Permeation Study
This protocol outlines the procedure for assessing the permeation of this compound from various formulations through an excised skin model using a Franz diffusion cell.
Objective: To quantify the rate and extent of skin penetration and permeation of this compound.
Apparatus and Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver, porcine ear, or rodent skin)[1]
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Formulation containing this compound
-
High-Performance Liquid Chromatography (HPLC) system for quantitative analysis[6]
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath set to maintain a skin surface temperature of 32°C.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of this compound and its metabolite, nicotinic acid, in the collected samples using a validated HPLC method.
-
At the end of the experiment, dismount the skin, and analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis) to determine drug deposition.[7]
Particle Size and Zeta Potential Analysis
This protocol describes the characterization of nanoparticles, liposomes, and microemulsion droplets using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Objective: To determine the mean particle size, polydispersity index (PDI), and zeta potential of the delivery system.
Apparatus and Materials:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module (e.g., Zetasizer)
-
Dispersing medium (e.g., deionized water or buffer)
-
Sample cuvettes for size and zeta potential measurements
Procedure for Particle Size and PDI:
-
Dilute the formulation with a suitable dispersing medium to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean, disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform the measurement to obtain the intensity-weighted size distribution, from which the mean particle size (Z-average) and PDI are calculated.
Procedure for Zeta Potential:
-
Dilute the formulation in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.
-
Inject the diluted sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.
-
Place the cell into the instrument and allow for temperature equilibration.
-
Apply an electric field and measure the electrophoretic mobility of the particles. The instrument's software will then calculate the zeta potential using the Henry equation.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasodilation
The topical application of this compound leads to its conversion to nicotinic acid, which then activates the GPR109A receptor on Langerhans cells and keratinocytes in the skin.[8][9] This initiates a signaling cascade resulting in the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[10][11] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to vasodilation and an increase in cutaneous blood flow.[12]
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative evaluation of different this compound delivery systems.
Caption: Workflow for evaluating this compound delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation of Isopropyl Isothiocyanate Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preclinical Evaluation of Nicotine–Stearic Acid Conjugate-Loaded Solid Lipid Nanoparticles for Transdermal Delivery: A Technical Note [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of surfactant deposits on human skin by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Vasodilatory Response of Nicotinic Acid Esters
Disclaimer: Direct, comprehensive cross-study data on the vasodilatory response of isopropyl nicotinate is limited in publicly available scientific literature. This guide provides a comparative overview based on studies of closely related nicotinic acid esters, primarily methyl nicotinate and benzyl nicotinate, which are expected to share a similar mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Nicotinic acid and its esters are well-known for their ability to induce cutaneous vasodilation, leading to erythema (redness) and a sensation of warmth. This response is utilized in various topical formulations for its effects on local blood flow. Understanding the comparative efficacy and underlying mechanisms of different nicotinic acid esters is crucial for the development of novel therapeutic agents. This guide summarizes key quantitative data, experimental protocols, and the primary signaling pathway associated with the vasodilatory effects of these compounds.
Data Presentation
The vasodilatory response to nicotinic acid esters is primarily mediated by the prostaglandin pathway. The following table summarizes quantitative data from a key study on methyl nicotinate, illustrating the impact of pathway inhibitors on its vasodilatory effect.
Table 1: Effect of Inhibitors on Methyl Nicotinate-Induced Perfusion Increase
| Inhibitor | Pathway Targeted | Perfusion Reduction (%) | Significance (P-value) |
| NSAID | Cyclooxygenase (Prostaglandin) | 82% | < 0.01[1] |
| Lidocaine/Prilocaine | Local Sensory Nerves | 32% | < 0.01[1] |
| L-NMMA | Nitric Oxide Synthase | No significant effect | -[1] |
Signaling Pathway
The primary mechanism of vasodilation induced by nicotinic acid esters involves the activation of the prostaglandin cascade. Upon topical application and penetration through the stratum corneum, the ester is hydrolyzed to nicotinic acid. Nicotinic acid binds to GPR109A receptors on Langerhans cells, initiating the synthesis and release of prostaglandins, particularly PGD2 and PGE2.[2] These prostaglandins then act on receptors on the smooth muscle cells of dermal blood vessels, causing relaxation and subsequent vasodilation.[2]
Experimental Protocols
The following is a representative experimental protocol for assessing the vasodilatory response to topically applied nicotinic acid esters, based on methodologies used in studies with methyl nicotinate.[1][3][4]
Objective: To quantify the microvascular response to topically applied nicotinic acid esters.
Materials:
-
Nicotinic acid ester solutions at various concentrations (e.g., 0.1, 1.0, 10.0, and 100 mmol/L) in a suitable vehicle (e.g., aqueous solution).
-
Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Velocimetry (LDV) system for measuring skin perfusion.
-
Applicator chambers or defined application areas.
-
Healthy human volunteers with no history of skin diseases.
Procedure:
-
Subject Acclimatization: Subjects acclimatize in a temperature-controlled room (e.g., 22-24°C) for a minimum of 20 minutes before the experiment.
-
Baseline Measurement: Baseline skin perfusion is measured on a designated skin area (e.g., volar forearm) using the LSCI or LDV system.
-
Topical Application: A defined volume of the nicotinic acid ester solution is applied to the skin.
-
Perfusion Monitoring: Skin perfusion is continuously monitored for a set duration (e.g., 60 minutes).
-
Data Analysis: The change in perfusion from baseline is calculated to determine the vasodilatory response.
Pathway Inhibition (Optional): To investigate the involvement of specific signaling pathways, inhibitors can be administered before the application of the nicotinic acid ester:
-
Prostaglandin Pathway: Oral administration of a non-steroidal anti-inflammatory drug (NSAID) such as ibuprofen (e.g., 600 mg) or indomethacin (e.g., 50 mg).[4]
-
Sensory Nerves: Topical application of a local anesthetic cream (e.g., lidocaine/prilocaine).[1]
-
Nitric Oxide Pathway: Administration of a nitric oxide synthase inhibitor (e.g., L-NMMA).[1]
Cross-Study Comparison Insights
While direct comparative data for this compound is scarce, studies on other nicotinic acid esters like methyl and benzyl nicotinate provide valuable insights:
-
Anatomical Site Variation: The vasodilatory response can vary depending on the anatomical site of application. For instance, the forehead, which is rich in hair follicles, has been shown to have a faster onset and decrease of vasodilation in response to benzyl nicotinate compared to the forearm and calf.[5]
-
Racial Differences: Some studies suggest potential racial differences in the percutaneous penetration and subsequent vasodilatory response to nicotinates.
-
Formulation Effects: The vehicle in which the nicotinic acid ester is formulated can influence its penetration and, consequently, the magnitude and duration of the vasodilatory response.
Conclusion
References
- 1. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isopropyl Nicotinate vs. Placebo: A Review of Preclinical Evidence and Inferred Clinical Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary mechanism of action for topical nicotinates involves their penetration into the skin, where they are believed to stimulate the release of prostaglandins, particularly prostaglandin D2 (PGD2).[1][2][3] This leads to localized vasodilation, manifesting as an increase in cutaneous blood flow and erythema (redness).
Quantitative Data from Controlled Studies on Topical Nicotinates
The following tables summarize quantitative data from studies on methyl nicotinate, which serve as a surrogate to understand the likely effects of isopropyl nicotinate when compared to a placebo or vehicle control.
Table 1: Effect of Topical Methyl Nicotinate on Cutaneous Blood Flow
| Treatment Group | N | Assessment Method | Peak Increase in Blood Flow (Perfusion Units) | Time to Peak Response (minutes) | Reference |
| Methyl Nicotinate (1% emulsion) | 10 | Laser Doppler Perfusion Imaging | Statistically significant increase from baseline | 15-30 | [4] |
| Placebo (emulsion) | 10 | Laser Doppler Perfusion Imaging | No significant change from baseline | N/A | [4] |
Table 2: Erythema Response to Topical Methyl Nicotinate
| Treatment Group | N | Assessment Method | Erythema Index (Change from Baseline) | Observations | Reference |
| Methyl Nicotinate (various concentrations) | Not Specified | Diffuse Reflectance Spectroscopy | Dose-dependent increase | Erythema induction is consistent and reproducible. | [5] |
| Placebo | Not Specified | Diffuse Reflectance Spectroscopy | No significant change | --- | [5] |
Experimental Protocols
The methodologies employed in studies investigating the effects of topical nicotinates typically involve the following steps:
Study Design: A common design is a randomized, double-blind, placebo-controlled trial.[2] In many skin-based studies, a within-subject design is used, where different treatments (e.g., nicotinate and placebo) are applied to different areas of the skin on the same individual to minimize inter-individual variability.
Participant Selection: Healthy volunteers are often recruited. Exclusion criteria may include a history of skin diseases, allergies to the study materials, or the use of medications that could interfere with the vascular response.
Treatment Application:
-
Site Selection: A standardized area on the volar forearm is a commonly used site for application due to its relatively uniform skin characteristics.
-
Acclimatization: Participants are required to acclimatize to the ambient temperature and humidity of the testing room for a specified period before the application of the test substances.
-
Application: A precise amount of the this compound formulation or the placebo is applied to the designated skin sites. The application area is often delineated to ensure consistency.
Outcome Measurement:
-
Cutaneous Blood Flow: Non-invasive techniques like Laser Doppler Perfusion Imaging (LDPI) or Laser Speckle Contrast Imaging (LSCI) are used to measure changes in microvascular blood flow in real-time.[1][4]
-
Erythema: Skin redness is quantified using instruments such as a chromameter or through diffuse reflectance spectroscopy, which measures changes in skin color.
-
Data Collection: Measurements are typically taken at baseline (before application) and at multiple time points after application to capture the onset, peak, and duration of the response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating topical nicotinates.
Caption: Prostaglandin-mediated signaling pathway of topical nicotinate-induced vasodilation.
Caption: Typical experimental workflow for a placebo-controlled study of a topical vasodilator.
Conclusion
While direct, large-scale controlled clinical trials on this compound versus a placebo are lacking, the available evidence from studies on the analogous compound, methyl nicotinate, provides a strong basis for inferring its pharmacological effects. Topical application of this compound is expected to induce a localized, transient vasodilation and erythema, which is significantly more pronounced than the response to a placebo. This effect is primarily mediated by the release of prostaglandins in the skin. The experimental protocols and outcome measures described provide a framework for the design of future clinical trials to definitively characterize the clinical efficacy and safety of this compound for various dermatological and therapeutic applications. Researchers and drug development professionals should consider these inferred effects and the established methodologies when planning and executing studies involving this compound.
References
- 1. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Reproducibility of Isopropyl Nicotinate-Induced Erythema: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of localized, transient erythema is a cornerstone of dermatological and pharmacological research, providing a visible and quantifiable measure of cutaneous vasodilation and inflammatory response. Isopropyl nicotinate, a potent topical vasodilator, is frequently employed for this purpose. However, the reproducibility of the resulting erythema is a critical factor for the reliability of such studies. This guide provides a comprehensive evaluation of the reproducibility of this compound-induced erythema, compares it with an alternative method, and offers detailed experimental protocols and insights into the underlying signaling pathways.
Factors Influencing Reproducibility
The erythemal response to topical nicotinates is not uniform and can be influenced by a variety of intrinsic and extrinsic factors. Understanding and controlling for these variables is paramount to ensuring reproducible results.
Subject-Specific Factors:
-
Inter-individual Variability: Individuals exhibit different thresholds of response to nicotinates.[1] Determining the Minimal Erythema Concentration (MEC) for each subject is recommended to achieve a more consistent and reliable erythemal response.[1]
-
Anatomical Site: The vascular reactivity of the skin varies across different body locations.[2][3] The forearm is a common site for testing, but it's crucial to maintain consistency in the chosen area.[3][4] One study found a more pronounced erythemal response on the upper back compared to the forearm when using sodium lauryl sulfate (SLS).[3]
-
Skin Type and Pigmentation: While not extensively detailed for nicotinates in the provided results, skin color is a known factor in erythema assessment for other inducers like UV radiation.
Experimental and Environmental Factors:
-
Concentration: The intensity and duration of erythema are dose-dependent.[2][5] A concentration of 20 mmol/L of methyl nicotinate has been identified as providing the most reproducible microvascular response.[2][6]
-
Vehicle Formulation: The vehicle used to deliver the this compound can significantly impact its penetration and, consequently, the erythematous response.
-
Application Volume and Area: Standardizing the volume of the solution and the application area is crucial for consistent dosing.[7]
-
Environmental Conditions: Room temperature and humidity should be controlled, as they can influence skin physiology.
Methods for Assessing Erythema
Several methods are available to quantify the erythemal response, each with its own advantages in terms of objectivity and reproducibility.
| Assessment Method | Principle | Reported Reproducibility | Advantages | Disadvantages |
| Visual Scoring | Subjective assessment of redness based on a graded scale (e.g., Clinician's Erythema Assessment).[8] | Moderate to good inter- and intra-rater reliability when raters are trained (ICC: 0.576-0.601, weighted κ: 0.692).[8] | Simple, inexpensive, and non-invasive. | Subjective, prone to inter-observer variability, and less sensitive for subtle changes. |
| Tristimulus Colorimetry | Measures color changes in the skin using coordinates in a color space (e.g., CIE Lab). The a value (red-green axis) is a key indicator of erythema.[5][9] | High reproducibility (ICC of 0.93 for scar assessment).[10] Good correlation with clinical scoring and laser Doppler flowmetry.[9] | Objective, quantitative, and non-invasive. | Can be influenced by skin pigmentation. |
| Laser Doppler Flowmetry/Imaging (LDF/LDI) | Measures microvascular blood flow by detecting the Doppler shift of laser light scattered by moving red blood cells.[11] | Moderate reproducibility (ICC of 0.856 for scar assessment).[10] Lower variation in mean Sun Protection Factor (SPF) determination compared to visual scoring and colorimetry.[12] | Provides a direct measure of blood perfusion, highly sensitive to changes in blood flow, and can be used for continuous monitoring.[4][13] | More expensive equipment, can be influenced by movement artifacts. |
| Diffuse Reflectance Spectroscopy (DRS) | Measures the amount of light reflected from the skin at different wavelengths to quantify chromophores like hemoglobin, providing an objective measure of erythema.[14] | Enables quantitative assessment of cutaneous inflammatory response.[14] | Objective and quantitative. | Less commonly available than other methods. |
Comparative Analysis: this compound vs. Sodium Lauryl Sulfate (SLS)
Sodium lauryl sulfate (SLS) is a widely used surfactant that induces irritant contact dermatitis and is a common alternative for studying skin irritation and erythema.
| Parameter | This compound (and other nicotinates) | Sodium Lauryl Sulfate (SLS) |
| Mechanism of Action | Primarily prostaglandin-mediated vasodilation.[4][11] | Induces skin irritation and inflammation through disruption of the stratum corneum and cellular damage. |
| Onset and Duration | Rapid onset (minutes) and relatively short duration.[7] | Slower onset, with reactions typically assessed after 24-48 hours.[15] |
| Reproducibility | Good reproducibility, especially when using individualized MEC and a standardized concentration (e.g., 20 mmol/L for methyl nicotinate).[2][6] | Good reproducibility with 1% SLS, with approximately 85% of positive reactions being reproducible.[15] |
| Key Influencing Factors | Concentration, vehicle, anatomical site, inter-individual variation.[2] | Concentration, anatomical site, and duration of exposure.[3][15] |
| Primary Application | Studies of vasodilation, microcirculation, and anti-inflammatory agent efficacy.[1][16] | Model for irritant contact dermatitis, testing of anti-irritant and barrier-repair formulations.[13][15] |
Experimental Protocols
Determining the Minimal Erythema Concentration (MEC)
Objective: To identify the lowest concentration of this compound that elicits a uniform, discernible erythema in an individual.
Materials:
-
This compound solutions of varying concentrations (e.g., 1, 2.5, 5, 10, 25 mmol/L in an appropriate vehicle).[7]
-
Micropipette.
-
Skin marker.
-
Timer.
-
Chosen erythema assessment device (e.g., colorimeter or laser Doppler flowmeter).
Procedure:
-
Acclimatize the subject to the room environment for at least 20 minutes.[7]
-
Select a test area on the volar forearm and clean it gently.
-
Mark several small, equally sized application sites (e.g., 1-2 cm diameter circles), ensuring they are well-separated.
-
Apply a standardized, small volume (e.g., 10-20 µL) of each this compound concentration to a separate site.[7]
-
Record the time of application.
-
Visually and instrumentally assess the sites at regular intervals (e.g., every 2-3 minutes) for a predefined period (e.g., 30 minutes).[7]
-
The MEC is the lowest concentration that produces a clear and uniform erythema.
Standardized Erythema Induction for Product Testing
Objective: To induce a reproducible erythema for evaluating the efficacy of anti-inflammatory or other topical products.
Materials:
-
This compound solution at the predetermined MEC or a standard reproducible concentration (e.g., 20 mmol/L).[2]
-
Test product and placebo/vehicle control.
-
Micropipette.
-
Skin marker.
-
Timer.
-
Erythema assessment device.
Procedure:
-
Acclimatize the subject and prepare the test sites as described above.
-
Apply the test product and placebo to separate, marked sites and allow for a predetermined absorption time.
-
Apply the standardized this compound solution to both the product-treated and placebo-treated sites.
-
Measure baseline erythema before nicotinate application.
-
Measure the erythema response at multiple time points after nicotinate application to capture the peak response (typically between 10 and 20 minutes).[7]
-
Calculate the difference in erythema between the test product and placebo sites to determine the product's efficacy.
Signaling Pathways and Visualizations
The primary mechanism of nicotinate-induced erythema involves the release of prostaglandins, which are potent vasodilators.
Conclusion
The reproducible induction of erythema using this compound is achievable with careful control of experimental variables. Key to this is the individualization of the applied concentration through the determination of the MEC and the use of objective, quantitative assessment methods such as colorimetry or laser Doppler flowmetry. While inter-individual differences will always be a factor, standardized protocols can significantly minimize variability, enhancing the reliability of studies investigating skin physiology, topical drug delivery, and the efficacy of anti-inflammatory agents. When compared to other irritants like SLS, this compound offers a model of acute, prostaglandin-mediated vasodilation with a rapid onset and resolution, making it a valuable and reproducible tool in dermatological research.
References
- 1. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anatomical site differences of sodium lauryl sulfate-induced irritation: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative evaluation of drug-induced erythema by using a tristimulus colour analyzer: experimental design and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reliability of Clinician Erythema Assessment grading scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorimetric quantification of erythema--a comparison of two colorimeters (Lange Micro Color and Minolta Chroma Meter CR-200) with a clinical scoring scheme and laser-Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison between laser-doppler imaging and colorimetry in the assessment of scarring: "a pilot study" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of three techniques for evaluating skin erythemal response for determination of sun protection factors of sunscreens: high resolution laser Doppler imaging, colorimetry and visual scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reproducibility of irritant patch test reactions to sodium lauryl sulfate in a double-blind placebo-controlled randomized study using clinical scoring. Results from a study group of the German Contact Dermatitis Research Group (Deutsche Kontaktallergie-Gruppe, DKG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Isopropyl Nicotinate vs. Hexyl Nicotinate: A Head-to-Head Comparison for Researchers
In the realm of topical drug formulation and dermatological research, nicotinic acid esters are frequently utilized for their vasodilatory properties, which can enhance cutaneous blood flow and improve the dermal penetration of other active pharmaceutical ingredients. Among these, isopropyl nicotinate and hexyl nicotinate are two commonly studied compounds. This guide provides a detailed, data-driven comparison of these two esters to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific application.
Physicochemical Properties
The fundamental differences in the chemical structure of this compound and hexyl nicotinate—specifically the length and branching of their alkyl ester chains—give rise to distinct physicochemical properties. These properties, summarized in Table 1, are critical determinants of their behavior in formulations and their interaction with the skin barrier. Hexyl nicotinate's longer, straight alkyl chain results in a higher molecular weight and significantly greater lipophilicity (as indicated by the higher LogP value) compared to the smaller, branched chain of this compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Hexyl Nicotinate |
| Molecular Formula | C₉H₁₁NO₂[1][2] | C₁₂H₁₇NO₂[3][4] |
| Molecular Weight | 165.19 g/mol [1][2][5][6] | 207.27 g/mol [3] |
| Appearance | Liquid | Colorless to pale yellow oily liquid[4] |
| LogP (Octanol/Water) | 1.6[5][6] | 3.6[3] |
| Water Solubility | Limited data; expected to be low. | 0.17 g/L (at 32°C)[7] |
Pharmacodynamics and Cutaneous Effects
Both esters function as rubefacients, inducing localized vasodilation and erythema (redness) upon topical application.[8] This effect is primarily mediated by the release of prostaglandins in the skin.[2][9] The onset and intensity of this response are closely linked to the ester's ability to penetrate the stratum corneum and be hydrolyzed to nicotinic acid, the active moiety.
While direct, side-by-side quantitative data on the pharmacodynamic response is sparse in publicly available literature, the structure-activity relationship suggests that lipophilicity plays a key role.
-
Hexyl Nicotinate , due to its higher lipophilicity, is believed to form a depot within the lipid-rich stratum corneum, leading to a slower, more sustained release and subsequent vasodilation.[10] It is often preferred for its better penetrating power compared to niacin.[8][11]
-
This compound , being less lipophilic, may exhibit a different penetration and response profile, though studies suggest it is also an effective vasodilator.[2]
Studies using laser Doppler velocimetry to measure skin blood flow have quantified the vasodilatory effects of these esters. For instance, hexyl nicotinate has been shown to induce dose-related increases in blood cell flux, which can occur even with minimal visible erythema.[10] Comparative studies have noted no major differences in the overall vasodilatory response between methyl nicotinate and hexyl nicotinate when applied in the same vehicle, suggesting that formulation plays a critical role.[12]
Mechanism of Action & Signaling Pathway
The primary mechanism for nicotinate-induced vasodilation involves the activation of the G-protein coupled receptor GPR109A (also known as HCA₂) on skin-resident cells like keratinocytes and Langerhans cells.[13][14] This initiates a signaling cascade leading to the synthesis and release of prostaglandins, particularly Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂), which are potent vasodilators.[14]
The sequence of events is as follows:
-
The nicotinate ester penetrates the stratum corneum.
-
It is hydrolyzed by cutaneous esterases to release nicotinic acid.
-
Nicotinic acid binds to the GPR109A receptor.
-
This activates phospholipase A₂, which cleaves arachidonic acid from membrane phospholipids.[14]
-
Cyclooxygenase (COX) enzymes metabolize arachidonic acid into prostaglandins.
-
Prostaglandins bind to their respective receptors on vascular smooth muscle cells, causing relaxation and increased blood flow (vasodilation).[9]
Skin Permeation: Structure-Activity Relationship
The rate and extent of percutaneous absorption are dictated by the molecule's lipophilicity. A study investigating the permeation of nicotinic acid and its methyl and hexyl esters through isolated human epidermis and dermis revealed key differences.[15]
-
The permeation rate through the epidermis increased drastically with the increasing lipophilicity of the drug.[15]
-
For methyl nicotinate (less lipophilic) and nicotinic acid, the epidermis was the main transport barrier.[15]
-
Conversely, for the more lipophilic hexyl nicotinate, the epidermis did not represent the major transport barrier, indicating its ability to partition into and cross the stratum corneum more readily.[15]
-
Both esters were metabolized to nicotinic acid during permeation, with very pronounced metabolism occurring in the dermis.[15]
This highlights a critical structure-activity relationship: increasing the alkyl chain length (from isopropyl to hexyl) enhances partitioning into the stratum corneum, which can facilitate deeper penetration or the creation of a drug reservoir.
Experimental Protocols: In Vitro Skin Permeation Study
A standard method to quantify and compare the skin permeation of topical compounds is using Franz diffusion cells. This in vitro technique provides crucial data for formulation development and bioequivalence studies.[16][17]
Objective: To determine and compare the flux (permeation rate) of this compound and hexyl nicotinate across a skin membrane.
Materials:
-
Vertical Franz diffusion cells.[18]
-
Excised human or porcine skin membranes (full-thickness or dermatomed).[18]
-
Receptor solution: Phosphate-buffered saline (PBS), often with a solubility enhancer for lipophilic compounds.[16][18]
-
Test formulations containing known concentrations of this compound and hexyl nicotinate.
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis.[19]
Methodology:
-
Membrane Preparation: Skin is thawed, and sections are cut to fit the Franz cells. The membrane is often pre-hydrated in the receptor solution.[16]
-
Cell Assembly: The skin membrane is mounted between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor chamber.[16] The receptor chamber is filled with degassed receptor solution, and a magnetic stir bar is added. The system is maintained at 32°C to mimic skin surface temperature.[16]
-
Dosing: A precise, finite dose of the test formulation is applied evenly to the skin surface in the donor chamber.[17]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from the receptor solution via the sampling arm.[18] The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[18]
-
Analysis: The concentration of the nicotinate ester and its metabolite (nicotinic acid) in the collected samples is quantified using a validated HPLC method.[19]
-
Data Calculation: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of this curve.
Conclusion and Recommendations
The choice between this compound and hexyl nicotinate depends on the desired pharmacokinetic profile and formulation goals.
-
Hexyl Nicotinate is the compound of choice when a more lipophilic agent is needed to overcome the stratum corneum barrier or to create a drug reservoir for sustained release. Its higher lipophilicity facilitates partitioning into the skin's lipid matrix.[10][15] It is well-suited for applications requiring enhanced penetration and a prolonged vasodilatory effect.[8][20]
-
This compound , being less lipophilic, may be suitable for formulations where a different release profile is desired or where solubility in a more hydrophilic vehicle is a concern. While still an effective vasodilator, its interaction with the skin barrier will differ from that of its longer-chain counterpart.[2]
For any new formulation, it is imperative for researchers to conduct head-to-head in vitro permeation tests, such as the Franz cell assay described, to empirically determine which agent provides the optimal delivery characteristics for their specific active ingredient and vehicle.
References
- 1. This compound [chembk.com]
- 2. This compound | 553-60-6 | Benchchem [benchchem.com]
- 3. Hexyl nicotinate | C12H17NO2 | CID 90202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 23597-82-2: Hexyl nicotinate | CymitQuimica [cymitquimica.com]
- 5. scent.vn [scent.vn]
- 6. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Hexyl nicotinate | 23597-82-2 [chemicalbook.com]
- 9. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. 2017erp.com [2017erp.com]
- 12. Racial differences in pharmacodynamic response to nicotinates in vivo in human skin: black and white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alterlab.co.id [alterlab.co.id]
- 17. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 18. benchchem.com [benchchem.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. ecosaa.com [ecosaa.com]
A Comparative Guide to Validating Analytical Methods for Isopropyl Nicotinate Quantification
The information presented here is compiled from various sources detailing the validation of analytical methods for nicotine and other small molecules, offering a practical resource for selecting and implementing a suitable analytical approach for Isopropyl Nicotinate.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance characteristics of typical HPLC and GC methods that can be adapted for the determination of this compound, based on data from analogous compounds.
Table 1: Comparison of HPLC and GC Method Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Selectivity/Specificity | High; capable of separating this compound from related substances and degradation products. | High; excellent separation for volatile compounds. |
| Sensitivity | Good to excellent, with typical Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL to ng/mL range.[1] | Excellent, particularly with a mass spectrometry (MS) detector, achieving low ng/mL detection limits.[2] |
| Precision (%RSD) | Typically < 2% for repeatability and intermediate precision.[3] | Generally < 5% for repeatability. |
| Accuracy (% Recovery) | Commonly in the range of 98-102%.[3] | Typically within 95-105%. |
| **Linearity (R²) ** | ≥ 0.999.[1] | ≥ 0.995. |
| Analysis Time | Short, with modern UPLC methods offering run times of less than 5 minutes.[4] | Can be longer depending on the temperature program, but often under 20 minutes.[2] |
| Sample Volatility | Not a requirement; suitable for non-volatile and thermally labile compounds.[5] | Requires the analyte to be volatile or amenable to derivatization to increase volatility. |
Experimental Protocols
The following are detailed experimental protocols adapted from validated methods for nicotine and related compounds, which can serve as a starting point for developing a method for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reversed-phase HPLC method for the quantification of nicotine.[1][3]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to achieve concentrations ranging from 0.2 to 1.2 µg/mL.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase). Dilute the sample solution to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Evaluated by performing replicate injections of a standard solution (repeatability) and by analyzing different samples on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.[3]
-
Specificity: Demonstrated by the ability of the method to resolve the this compound peak from any potential interfering peaks from excipients or degradation products.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
-
Gas Chromatography (GC) Method
This protocol is adapted from a GC method for the determination of nicotine.[6][7]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.
-
Chromatographic Conditions:
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (for FID).
-
Injection Volume: 1 µL with a split ratio of 10:1.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as isopropyl alcohol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent and dilute to a concentration within the calibration range.
-
Validation Parameters:
-
Linearity: Established by analyzing the calibration standards and plotting the peak area versus concentration.
-
Accuracy: Determined by spike and recovery studies.
-
Precision: Assessed through multiple injections of the same sample and analysis of different samples over several days.
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of this compound.
-
LOD and LOQ: Determined by injecting serially diluted standard solutions.
-
Mandatory Visualization
The following diagrams illustrate the key workflows in the validation of an analytical method.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Flow for Analytical Method Selection.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be successfully validated for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
-
HPLC is a versatile and robust technique that is well-suited for a wide range of samples and is often the method of choice in pharmaceutical quality control. Its ability to handle non-volatile compounds makes it a strong candidate for this compound analysis.
-
GC offers excellent sensitivity, especially when coupled with a mass spectrometer, and is ideal for volatile compounds. If this compound is sufficiently volatile, GC can provide a highly specific and sensitive method for its quantification.
Ultimately, a thorough method development and validation process, guided by the principles outlined in this guide and in accordance with ICH guidelines, will be necessary to establish a reliable and accurate analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. benchchem.com [benchchem.com]
- 6. coresta.org [coresta.org]
- 7. jfda-online.com [jfda-online.com]
Safety Operating Guide
Proper Disposal of Isopropyl Nicotinate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, ensuring the safety of personnel and environmental protection. Isopropyl nicotinate, due to its chemical properties, is classified as hazardous waste and requires a specific disposal protocol. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is prohibited and can pose significant risks.[1][2]
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards set by agencies like the Environmental Protection Agency (EPA).[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.[6]
-
Body Protection: A laboratory coat must be worn to protect clothing and skin.
-
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1][7]
Hazard Profile Summary
The following table summarizes the key hazard information for this compound, based on its Safety Data Sheet (SDS) and GHS classification.
| Property | Description | Source(s) |
| CAS Number | 553-60-6 | [1][4][5] |
| Physical State | Solid or Liquid | [7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4][5] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1][4] |
| Primary Disposal Route | Industrial Combustion Plant / Licensed Hazardous Waste Contractor | [1] |
| Prohibited Disposal Routes | Drains, Sewer System, Regular Trash | [1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department.[3]
Step 1: Waste Classification and Segregation
-
Classify the Waste: this compound is a non-halogenated, nitrogen-containing organic compound. It must be treated as hazardous chemical waste.[6]
-
Segregate from Incompatibles: Store this waste separately from other chemical waste streams to prevent dangerous reactions. Incompatible materials include strong oxidizing agents, acids, and bases.[7][8]
Step 2: Container Selection and Labeling
-
Select a Suitable Container:
-
Use a container that is in good condition, free of leaks or rust, and chemically compatible with this compound. Plastic bottles are often preferred over glass when compatibility is not an issue.[3][9]
-
The container must have a leak-proof, screw-on cap. Stoppers, parafilm, or beakers are not acceptable closures.[10]
-
-
Label the Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EHS department.[11]
-
The label must include the following information, written clearly:
-
The words "Hazardous Waste".[3]
-
Full chemical name: "this compound" (no abbreviations, formulas, or ditto marks).[3]
-
For mixtures, list each chemical component and its percentage or volume.[8]
-
The date when waste was first added.[3]
-
The name and contact information of the Principal Investigator or responsible person.[3]
-
The specific location (building and room number).[3]
-
-
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated and marked "Satellite Accumulation Area" (SAA) within the laboratory.[8] This area should be under the direct control of laboratory personnel.[12]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or dishpan) to contain any potential leaks or spills.[10] The secondary container must be able to hold 110% of the volume of the primary container.[10]
-
Keep Containers Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste to it.[9][10]
-
Monitor Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste. Once a container is full, it must be removed from the SAA within three days.[8] Most institutions also have a time limit for accumulation, such as 90 days from the start date on the label.[10]
Step 4: Arranging for Disposal
-
Request a Pickup: Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department.[3][10] Follow your institution's specific procedure, which may involve an online form or a paper request.[3]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. Wait for trained EHS staff or a licensed contractor to collect the waste.
Step 5: Empty Container Disposal
-
Decontaminate: An empty container that previously held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple-Rinse: Rinse the container three times with a suitable solvent (such as water or another solvent capable of removing the residue).[9]
-
Collect Rinsate: The solvent rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9][11] Add it to your designated "this compound" or a compatible organic waste stream.
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove all chemical labels from the empty container. It can then typically be disposed of in the regular trash.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. lgcstandards.com [lgcstandards.com]
- 5. This compound | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. vumc.org [vumc.org]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
